molecular formula C8H12N2O2 B181572 Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 35691-93-1

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B181572
CAS No.: 35691-93-1
M. Wt: 168.19 g/mol
InChI Key: BCKARVLFIJPHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a versatile chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This heterocyclic compound is classified as a pyrazole carboxylic acid derivative and serves as a critical synthetic intermediate for developing novel bioactive molecules . Its primary research value lies in its role as a key precursor and core structure in the design and synthesis of potential therapeutic and pesticidal agents. In pharmaceutical research, this compound has been identified as a ligand for phosphodiesterase enzymes, specifically targeting the 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D) in humans . The PDE4 family is a prominent target for inflammatory diseases, making this pyrazole ester a valuable scaffold for investigating new anti-inflammatory pathways. Beyond human therapeutics, the core pyrazole structure is extensively explored in agrochemical development. Research on structurally related pyrazole carboxylates has demonstrated significant antifungal properties against various phytopathogenic fungi, which are a serious threat to global agriculture . For instance, certain isoxazolol pyrazole carboxylate derivatives have exhibited notable activity against fungi such as Rhizoctonia solani . Furthermore, analogous ethyl pyrazole-4-carboxylate derivatives have shown promising in vivo analgesic and anti-inflammatory activities in preclinical models, highlighting the potential of this chemical class for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles . The compound's utility extends to its function as a fundamental building block in organic synthesis, enabling access to a diverse array of more complex, functionalized pyrazoles for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKARVLFIJPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189206
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35691-93-1
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35691-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate utilizing β-Ketoesters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, with a focus on the utilization of β-ketoesters. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and versatile method for the formation of pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The Knorr pyrazole synthesis, first described in the late 19th century, remains a highly relevant and efficient method for the construction of the pyrazole ring system.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[2][3]

The Knorr Pyrazole Synthesis: Mechanism and Application

The Knorr pyrazole synthesis proceeds via the reaction of a hydrazine with a β-dicarbonyl compound.[2][4] In the context of synthesizing this compound, the logical β-ketoester precursor is ethyl 2-acetyl-3-oxobutanoate. The reaction with hydrazine hydrate is expected to proceed as follows:

Reaction Scheme:

The mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the ketone carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
Ethyl 2-acetyl-3-oxobutanoate (presumed)C₈H₁₂O₄172.18
Hydrazine Hydrate (N₂H₄·H₂O)H₆N₂O50.06
This compoundC₈H₁₂N₂O₂168.19

Table 2: Typical Reaction Conditions for Knorr Pyrazole Synthesis with β-Ketoesters

ParameterValueReference/Note
SolventEthanol, Propanol, Glacial Acetic AcidThe choice of solvent can influence reaction rate and product purity.[4]
CatalystTypically acid-catalyzed (e.g., a few drops of glacial acetic acid)Acid catalysis facilitates the initial condensation step.[4]
Reactant Ratioβ-Ketoester : Hydrazine (1 : 1 to 1 : 2)An excess of hydrazine is sometimes used to ensure complete conversion of the β-ketoester.[5]
TemperatureRoom Temperature to Reflux (approx. 100°C)The reaction is often heated to increase the rate of reaction.[4]
Reaction Time1 - 17 hoursReaction time can vary depending on the specific substrates and conditions.[4][6]
Work-upPrecipitation with water, FiltrationThe product often precipitates upon addition of water and can be isolated by filtration.[4]
PurificationRecrystallization from ethanolRecrystallization is a common method for purifying the crude product.
Expected Yield70-95%Knorr pyrazole syntheses are generally high-yielding reactions.[4][5]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ~2.5 (s, 6H, 2 x CH₃), 4.3 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), ~9.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz)δ~14.5, 15.0, 60.0, 110.0, 140.0, 148.0, 165.0
Mass Spectrum (EI) m/z168 (M⁺), 123, 95

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Knorr pyrazole synthesis.[4][5]

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) and ethanol (or 1-propanol) to create a solution.

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.1 to 2.0 equivalents). A slight exotherm may be observed.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with continuous stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add cold water to the reaction mixture while stirring to precipitate the crude product.

  • Filtration: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product beta_ketoester Ethyl 2-acetyl-3-oxobutanoate mixing Mixing in Solvent (e.g., Ethanol) beta_ketoester->mixing hydrazine Hydrazine Hydrate hydrazine->mixing catalysis Acid Catalysis (Glacial Acetic Acid) mixing->catalysis heating Heating (Reflux) catalysis->heating precipitation Precipitation (Addition of Water) heating->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification product Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate purification->product

Caption: Experimental workflow for the synthesis.

ReactionMechanism reagents Ethyl 2-acetyl-3-oxobutanoate + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclized_intermediate Cyclized Intermediate (non-aromatic) intermediate->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration (-2H₂O)

Caption: Simplified Knorr pyrazole synthesis pathway.

Conclusion

The Knorr pyrazole synthesis offers an efficient and high-yielding route to this compound from readily available β-ketoesters and hydrazine. This technical guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this important heterocyclic compound. The versatility of this method allows for the generation of a diverse library of pyrazole derivatives for further investigation in drug discovery and development programs.

References

A Technical Guide to the One-Pot Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making their efficient synthesis a key focus for researchers. This document details the primary synthetic routes, provides experimental protocols, and presents quantitative data for comparison.

Introduction: The Knorr Pyrazole Synthesis and its One-Pot Adaptations

The most common and robust method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the preparation of this compound, a specifically substituted 1,3-dicarbonyl precursor is required to achieve the desired 3,5-dimethyl and 4-ethoxycarbonyl substitution pattern.

One-pot syntheses of polysubstituted pyrazoles, including pyrazole-4-carboxylates, have been developed to improve efficiency, reduce waste, and simplify purification processes. These methods often involve the in-situ formation of the necessary 1,3-dicarbonyl intermediate or a multi-component reaction strategy.

Primary One-Pot Synthetic Pathways

Two principal one-pot strategies are viable for the synthesis of this compound:

  • Two-Component Cyclocondensation: This is a direct adaptation of the Knorr synthesis where a pre-functionalized β-dicarbonyl compound, namely ethyl 2-acetyl-3-oxobutanoate , reacts with hydrazine hydrate . This approach is highly convergent and is the most direct route to the target molecule.

  • Three-Component Reaction: This method involves the reaction of ethyl acetoacetate , an orthoformate (such as triethyl orthoformate to provide the C4 carbon), and hydrazine hydrate . In this scenario, the orthoformate reacts with the active methylene group of the ethyl acetoacetate to form an in-situ intermediate that then cyclizes with hydrazine.

Below is a diagram illustrating the general two-component reaction pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Condensation & Cyclization Condensation & Cyclization Ethyl 2-acetyl-3-oxobutanoate->Condensation & Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound

Caption: Reaction pathway for the two-component synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the one-pot synthesis of this compound.

Protocol 1: Two-Component Synthesis from Ethyl 2-acetyl-3-oxobutanoate

This protocol is based on the well-established Knorr pyrazole synthesis.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Three-Component Synthesis

This protocol outlines a one-pot, three-component approach.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Toluene

  • Sodium hydroxide

Procedure:

  • To a reaction vessel, add ethyl acetoacetate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (1.3 equivalents).

  • Heat the mixture to 110-120°C and reflux for 4 hours.

  • Cool the mixture and remove low-boiling components by vacuum distillation to obtain the crude intermediate (ethyl 2-(ethoxymethylene)-3-oxobutanoate).

  • In a separate flask, prepare a solution of hydrazine hydrate (1.1 equivalents) in toluene.

  • Cool the hydrazine solution to 10-20°C and add a catalytic amount of sodium hydroxide.

  • Slowly add the crude intermediate from step 3 to the hydrazine solution, maintaining the temperature between 10-20°C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyrazole-4-carboxylates using related one-pot methods.

MethodKey ReactantsCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Two-Component Ethyl 2-formyl-3-oxopropanoate, HydrazineEthanol17Room Temp72.4[1]
Three-Component Ethyl acetoacetate, Aldehyde, HydrazineMagnetic Ionic LiquidNot specifiedRoom Temp75-92
Two-Component 1,3-Dicarbonyl, HydrazineEthanol/Acetic Acid2-4RefluxHigh (not specified)General Knorr Synthesis

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Knorr-type synthesis of this compound from ethyl 2-acetyl-3-oxobutanoate and hydrazine.

G Start Start Hydrazine attacks a carbonyl group Hydrazine attacks a carbonyl group Start->Hydrazine attacks a carbonyl group Formation of hydrazone intermediate Formation of hydrazone intermediate Hydrazine attacks a carbonyl group->Formation of hydrazone intermediate Intramolecular cyclization Intramolecular cyclization Formation of hydrazone intermediate->Intramolecular cyclization Dehydration Dehydration Intramolecular cyclization->Dehydration Aromatization Aromatization Dehydration->Aromatization Final Product Final Product Aromatization->Final Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Conclusion

The one-pot synthesis of this compound is a highly efficient and practical approach for obtaining this important heterocyclic building block. Both the two-component cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with hydrazine and the three-component reaction of ethyl acetoacetate, an orthoformate, and hydrazine offer viable and high-yielding routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

Technical Guide: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35691-93-1

This technical guide provides a comprehensive overview of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and potential applications based on the known biological activities of related pyrazole derivatives.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C8H12N2O2.[1] A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference
CAS Number 35691-93-1N/A
Molecular Formula C8H12N2O2[1]
Molecular Weight 168.19 g/mol [1]
IUPAC Name This compound[1]
SMILES CCOC(=O)C1=C(NN=C1C)C[1]
InChI InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10)[1]
InChIKey BCKARVLFIJPHQU-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of a β-ketoester with hydrazine. The following is a representative experimental protocol adapted from general methods for pyrazole synthesis.

Reaction Scheme:

G Ethyl_2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Intermediate Reaction Mixture in Ethanol Ethyl_2-acetyl-3-oxobutanoate->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate + Product This compound Intermediate->Product Reflux

Synthesis of this compound.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4]

The presence of the pyrazole core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further investigation into its biological effects is warranted.

Experimental Workflow for Biological Screening

Given the potential of pyrazole derivatives in drug discovery, a typical workflow for the initial biological screening of this compound is outlined below. This workflow is designed to assess its cytotoxic and anti-inflammatory potential.

G cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Lead Optimization Compound Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 inhibition) Compound->Anti_inflammatory Hit Active Compound Identified Cytotoxicity->Hit Anti_inflammatory->Hit Dose_Response Dose-Response Studies Hit->Dose_Response Selectivity Selectivity Profiling Hit->Selectivity Lead Validated Lead Compound Dose_Response->Lead Selectivity->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR ADME_Tox ADME/Tox Profiling Lead->ADME_Tox

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presenting key data in a structured format to facilitate research and development efforts.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance Solid[3]
Melting Point 66 °C[4]
Boiling Point 284.8 °C (Predicted)[4]
Flash Point 126 °C[4]
Solubility Soluble in water, ethanol, and ether.[2]
Density 1.136 g/cm³ (Predicted)[4]
Vapor Pressure 0.00292 mmHg at 25°C[4]
Refractive Index 1.518[4]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

SpectroscopyData HighlightsReference(s)
¹H NMR Spectral data available.[5]
¹³C NMR Spectral data available.
Mass Spectrometry (GC-MS) m/z Top Peak: 123, m/z 2nd Highest: 168.[1]
Infrared (IR) Spectroscopy Spectral data available.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 3,5-disubstituted pyrazole-4-carboxylates is through a variation of the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Reaction Scheme:

G reagent1 Ethyl 2-acetyl-3-oxobutanoate plus1 + reagent1->plus1 reagent2 Hydrazine Hydrate arrow Ethanol, Acetic Acid (cat.) Reflux reagent2->arrow product Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate plus1->reagent2 arrow->product

Figure 1: Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and ethanol to create a solution.

  • Addition of Reagents: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid is then added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then poured into cold water and extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound to confirm its identity and assess its purity.

Methodology:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-280°C.

  • MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.

The resulting mass spectrum can be compared with reference spectra for confirmation.[1][6]

Potential Biological Activity and Signaling Pathway Involvement

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While the specific biological activity of this compound is not extensively documented, its structural similarity to known COX inhibitors suggests a potential role in modulating the arachidonic acid signaling pathway.

Inhibition of the Cyclooxygenase (COX) Pathway:

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism. Pyrazole-containing compounds, such as celecoxib, are known selective COX-2 inhibitors.

The following diagram illustrates the potential mechanism of action for this compound as a COX inhibitor.

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EDMPC Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate EDMPC->COX-1 / COX-2 Inhibition

Figure 2: Potential inhibition of the COX pathway by the compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis can be readily achieved through established synthetic routes for pyrazole derivatives. While specific biological data for this compound is limited, the broader class of pyrazoles is known for significant pharmacological activities, particularly as anti-inflammatory agents via the inhibition of cyclooxygenase enzymes. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key characteristics and potential applications of this compound, thereby encouraging further investigation into its therapeutic potential.

References

Spectroscopic Data of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is crucial for the accurate identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

This compound possesses the following molecular characteristics:

  • Molecular Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 35691-93-1[1]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported spectral data for ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (pyrazole)~12.0 - 13.0Broad Singlet1H
O-CH₂ (ethyl)~4.2 - 4.3Quartet2H
CH₃ (pyrazole, C3)~2.4 - 2.5Singlet3H
CH₃ (pyrazole, C5)~2.4 - 2.5Singlet3H
O-CH₂-CH₃ (ethyl)~1.2 - 1.3Triplet3H

¹³C NMR (Carbon-13 NMR) Data

PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] Based on the structure and data for similar pyrazole derivatives, the following carbon environments are expected:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~164 - 166
C3 (pyrazole)~148 - 150
C5 (pyrazole)~138 - 140
C4 (pyrazole)~105 - 107
O-CH₂ (ethyl)~59 - 61
O-CH₂-CH₃ (ethyl)~14 - 16
CH₃ (pyrazole, C3)~11 - 13
CH₃ (pyrazole, C5)~10 - 12
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions (cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (pyrazole)3200 - 3400Medium, Broad
C-H Stretch (alkane)2850 - 3000Medium to Strong
C=O Stretch (ester)1700 - 1725Strong
C=N Stretch (pyrazole ring)1550 - 1650Medium
C-N Stretch1300 - 1400Medium
C-O Stretch (ester)1100 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak and several characteristic fragment ions.[1]

Mass Spectrometry Data

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
123High[M - OCH₂CH₃]⁺
122Moderate[M - CH₃CH₂OH]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These may need to be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Collect the spectrum and identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Inlet: Gas Chromatography (GC) for separation and introduction.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Parameters:

    • Scan Range: m/z 40 - 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure & Purity Structure_Elucidation->Confirmation Final_Report Final_Report Confirmation->Final_Report

References

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole carboxylate derivatives, with a focus on the methodologies and data interpretation relevant to compounds structurally similar to Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. While a specific crystallographic study for this compound is not publicly available, this document utilizes data from closely related structures to illustrate the principles and expected outcomes of such an analysis. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state properties and molecular geometry of this class of compounds.

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation a critical aspect of medicinal chemistry and materials science. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into intermolecular interactions, conformational preferences, and packing motifs that can influence the physical and biological properties of a compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of pyrazole carboxylates can be achieved through various synthetic routes. A common method involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthesis would involve the reaction of ethyl 2-acetyl-3-oxobutanoate with hydrazine hydrate.

General Synthesis Procedure:

  • A solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared.

  • Hydrazine hydrate is added dropwise to the solution, often at a reduced temperature to control the reaction rate.

  • The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, typically by column chromatography on silica gel.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find the optimal conditions for crystal growth. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

Data Collection Protocol:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

  • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (hkl).

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Related Pyrazole Derivatives

The following tables summarize the crystallographic data for two related pyrazole carboxylate derivatives, providing an example of the quantitative data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (C₇H₇F₃N₂O₂)[1]

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/m
a (Å)6.8088(8)
b (Å)6.7699(9)
c (Å)9.9351(12)
α (°)90
β (°)105.416(3)
γ (°)90
Volume (ų)441.48(9)
Z2
Temperature (K)200(2)
Wavelength (Å)0.71073
R_gt(F)0.0398
wR_ref(F²)0.1192

Table 2: Crystal Data and Structure Refinement for Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate (C₁₅H₁₇N₃O₄)[2]

ParameterValue
Crystal systemTriclinic
Space groupP1̅
a (Å)10.5986(5)
b (Å)11.5298(5)
c (Å)13.5386(6)
α (°)102.694(1)
β (°)102.999(1)
γ (°)108.918(1)
Volume (ų)1446.03(11)
Z4
Temperature (K)100(1)
Wavelength (Å)0.71073
R_gt(F)0.0525
wR_ref(F²)0.1526

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A Reactants (e.g., β-dicarbonyl, hydrazine) B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Purified Compound D->E F Slow Evaporation of Saturated Solution E->F G Single Crystal Growth F->G H Single Crystal Mounting G->H I X-ray Data Collection (Diffractometer) H->I J Diffraction Data (Intensities, hkl) I->J K Structure Solution (e.g., Direct Methods) J->K L Structure Refinement (Least-Squares) K->L M Final Crystal Structure Model L->M N Data Validation & Deposition (e.g., CCDC) M->N O O M->O Publication & Further Analysis

References

An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, which can be applied to this compound. Additionally, a qualitative summary of expected solubility based on the properties of structurally similar pyrazole derivatives is included.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. Solubility dictates the choice of solvents for reactions, extractions, and crystallizations, and is a critical parameter in drug development for ensuring bioavailability.

Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°CNotes
MethanolCH₃OH32.7Not AvailableExpected to be soluble
EthanolC₂H₅OH24.5Not AvailableExpected to be soluble[1]
Acetone(CH₃)₂CO20.7Not AvailableExpected to be soluble[1]
DichloromethaneCH₂Cl₂9.1Not Available
Ethyl AcetateCH₃COOC₂H₅6.0Not Available
TolueneC₇H₈2.4Not Available
HexaneC₆H₁₄1.9Not AvailableExpected to have low solubility
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7Not AvailableLikely soluble based on use as a reaction solvent

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles.

  • Solvent Evaporation and Weighing:

    • Evaporate the solvent from the filtered solution. This can be done by gentle heating in an oven (ensure the temperature is below the decomposition point of the compound) or under reduced pressure in a vacuum desiccator.

    • Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility can then be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

This method is suitable if the compound has a chromophore and absorbs light in the UV-Vis spectrum. It is a high-throughput method that requires less compound.[5][6]

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw a small, known volume of the supernatant using a syringe and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at λ_max.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to a known volume of solvent in a vial prep2 Seal the vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 prep4 Allow undissolved solid to settle prep3->prep4 sample1 Withdraw a known volume of the supernatant prep4->sample1 Transfer to Sampling sample2 Filter the solution into a pre-weighed container sample1->sample2 analysis1 Evaporate the solvent completely sample2->analysis1 Proceed to Analysis analysis2 Cool the container in a desiccator analysis1->analysis2 analysis3 Weigh the container with the dried solute analysis2->analysis3 calc1 Calculate the mass of the dissolved solute analysis3->calc1 Data for Calculation calc2 Determine solubility (e.g., g/100 mL) calc1->calc2

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary experimental framework for researchers to determine this critical physicochemical property. The provided protocols for the gravimetric and UV-Vis spectroscopic methods are robust and can be readily implemented in a laboratory setting. The general solubility trends of related pyrazole compounds suggest that this compound is likely to be soluble in polar organic solvents. Accurate determination of its solubility will be invaluable for its future development and application in scientific research.

References

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1][2][3]
Molar Mass 168.19 g/mol [1][3]
CAS Number 35691-93-1[1][2]
IUPAC Name This compound[2][3]
Melting Point 66 °C[1]
Boiling Point 284.8±35.0 °C (Predicted)[1]
Flash Point 126 °C[1]
Density 1.136±0.06 g/cm³ (Predicted)[1]

Synthesis Protocol: Knorr Pyrazole Synthesis

A common and effective method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For the synthesis of this compound, the following protocol can be employed.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Sodium metal

  • Methyl iodide

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Experimental Procedure:

  • Preparation of Ethyl 2-acetyl-3-oxobutanoate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add methyl iodide dropwise and reflux the mixture for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid and extracted with a suitable organic solvent.

  • Cyclization Reaction: The crude ethyl 2-acetyl-3-oxobutanoate is dissolved in ethanol. To this solution, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then stirred for a specified time.

  • Isolation and Purification: Upon completion of the cyclization, the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Reactant1 Ethyl Acetoacetate Step1 Alkylation Reactant1->Step1 Reactant2 Sodium Ethoxide Reactant2->Step1 Reactant3 Methyl Iodide Reactant3->Step1 Reactant4 Hydrazine Hydrate Step2 Cyclization Reactant4->Step2 Intermediate Ethyl 2-acetyl-3-oxobutanoate Step1->Intermediate Formation of β-diketone FinalProduct Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate Step2->FinalProduct Knorr Synthesis Step3 Purification Intermediate->Step2 FinalProduct->Step3

Caption: Synthesis workflow for this compound.

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • Melting Point Analysis: The melting point of the purified compound is a crucial indicator of its purity.

This guide provides a foundational understanding for researchers working with this compound, encompassing its key properties and synthesis. For specific applications, further optimization of the experimental protocols may be necessary.

References

Knorr Pyrazole Synthesis: A Comprehensive Guide to the Preparation of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Knorr pyrazole synthesis, with a specific focus on the efficient preparation of 3,5-dimethylpyrazole. This compound serves as a crucial building block in the development of pharmaceuticals and other specialty chemicals. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of the reaction mechanism and experimental workflow to support researchers in their synthetic endeavors.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to yield a pyrazole. First described by Ludwig Knorr in 1883, this reaction has become a versatile and widely used method for the synthesis of a diverse range of pyrazole derivatives.[1] The pyrazole scaffold is a key structural motif in many biologically active molecules, making the Knorr synthesis a valuable tool in medicinal chemistry and drug discovery.[1]

The synthesis of 3,5-dimethylpyrazole is a classic example of the Knorr reaction, typically employing hydrazine (or a salt thereof) and acetylacetone (2,4-pentanedione) as the starting materials. The reaction is generally straightforward, high-yielding, and can be performed under various conditions.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis for 3,5-dimethylpyrazole proceeds through a series of well-defined steps. It begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step involves the elimination of a water molecule to afford the aromatic 3,5-dimethylpyrazole ring. The reaction can be catalyzed by either acid or base, although the reaction between hydrazine and acetylacetone often proceeds efficiently without a catalyst.[2][3][4]

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine H₂N-NH₂ (Hydrazine) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Acetylacetone Acetylacetone CH₃-C(=O)-CH₂-C(=O)-CH₃ (Acetylacetone) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Dimethylpyrazole 3,5-Dimethylpyrazole Cyclic_Intermediate->Dimethylpyrazole - H₂O (Dehydration)

Figure 1: Reaction mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Several well-established protocols for the synthesis of 3,5-dimethylpyrazole exist, primarily differing in the choice of hydrazine source (hydrazine hydrate or hydrazine sulfate) and the reaction solvent. Below are two representative procedures.

Protocol 1: Using Hydrazine Sulfate

This method, adapted from Organic Syntheses, is a reliable and high-yielding procedure.[5]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.[5]

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[5]

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[5]

  • After the addition is complete, continue stirring the mixture at 15°C for 1 hour.[5]

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[5]

  • Transfer the mixture to a separatory funnel and extract with 125 mL of ether.[5]

  • Separate the layers and extract the aqueous layer with four 40 mL portions of ether.[5]

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[5]

  • Remove the ether by distillation. The residue, crystalline 3,5-dimethylpyrazole, is then dried under reduced pressure.[5]

Protocol 2: Using Hydrazine Hydrate

This protocol offers a more direct approach, avoiding the generation of inorganic byproducts.[6]

Materials:

  • Hydrazine hydrate

  • Acetylacetone

  • Water

Procedure:

  • In a reaction flask, dissolve 11.8 g (0.20 mole) of hydrazine hydrate in 40 mL of water.[6]

  • Cool the solution to 15°C in an ice bath.

  • Slowly add 20.0 g (0.20 mole) of acetylacetone to the hydrazine hydrate solution with stirring, maintaining the temperature at 15°C.[6]

  • Stir the reaction mixture for 2 hours at this temperature.[6]

  • The product, 3,5-dimethylpyrazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data from the cited experimental protocols.

ReactantProtocol 1 (Hydrazine Sulfate)Protocol 2 (Hydrazine Hydrate)
Hydrazine Source Hydrazine SulfateHydrazine Hydrate
Moles of Hydrazine Source 0.50 mole0.20 mole
Acetylacetone 50 g (0.50 mole)20.0 g (0.20 mole)
Solvent 10% NaOH (aq)Water
Reaction Temperature 15°C15°C
Reaction Time 1.5 hours2 hours
Yield 77-81% (crude), 73-77% (recrystallized)[5]up to 95%[6]
Melting Point 107-108°C[5]Not specified

Table 1: Comparison of Reactant Quantities and Reaction Conditions.

PropertyValue
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
Appearance White crystalline solid
Melting Point 107-108°C[5]
Boiling Point 220°C

Table 2: Physical and Chemical Properties of 3,5-Dimethylpyrazole.

Experimental Workflow

The general workflow for the synthesis and purification of 3,5-dimethylpyrazole via the Knorr synthesis is depicted below.

Experimental_Workflow Reactants 1. Reactant Preparation (Hydrazine solution & Acetylacetone) Reaction 2. Reaction (Controlled temperature addition and stirring) Reactants->Reaction Workup 3. Workup (Dilution, Extraction, Washing) Reaction->Workup Drying 4. Drying (Anhydrous salt) Workup->Drying Purification 5. Purification (Solvent removal, Recrystallization) Drying->Purification Analysis 6. Product Analysis (Yield, Melting Point, Spectroscopy) Purification->Analysis

Figure 2: General experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Conclusion

The Knorr pyrazole synthesis remains a highly efficient and reliable method for the preparation of 3,5-dimethylpyrazole. The choice between hydrazine sulfate and hydrazine hydrate as the nitrogen source allows for flexibility in experimental design, with both methods providing high yields of the desired product. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement this important transformation in their own laboratories. The straightforward nature of the reaction, coupled with the importance of the pyrazole core in various applications, ensures that the Knorr synthesis will continue to be a cornerstone of heterocyclic chemistry.

References

A Technical Guide to the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous approved drugs. One of the most fundamental and versatile methods for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This guide provides an in-depth overview of this synthetic strategy, focusing on the renowned Knorr pyrazole synthesis and its modern variations. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the efficient synthesis of these valuable scaffolds.

The seminal work by Ludwig Knorr in 1883 laid the foundation for pyrazole synthesis, demonstrating the reaction of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now known as the Knorr pyrazole synthesis, remains a widely used method for preparing pyrazoles and pyrazolones.[2] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, with a hydrazine.[3][4] The reaction is typically acid-catalyzed and proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[3]

Core Synthetic Methodologies

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a robust method for pyrazole synthesis. Several variations of this reaction have been developed to improve yields, reduce reaction times, and enhance regioselectivity.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis is the most traditional method and typically involves heating a 1,3-dicarbonyl compound and a hydrazine, often in the presence of an acid catalyst.[3] The choice of solvent and reaction temperature can influence the reaction rate and yield.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles.[5]

Modern Catalytic Systems

To enhance the efficiency and sustainability of the Knorr synthesis, various catalytic systems have been explored.

  • Nano-ZnO Catalysis: A green and efficient protocol utilizing a nano-ZnO catalyst has been described for the synthesis of 1,3,5-substituted pyrazoles. This method offers excellent yields, short reaction times, and an easy work-up procedure.[6]

  • Iodine-Promoted Synthesis: Molecular iodine can be used to promote the cascade imination/halogenation/cyclization/ring contraction reaction of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides, providing a facile route to functionalized pyrazoles under mild conditions.[7][8]

Energy-Efficient Synthetic Techniques

To accelerate reaction rates and often improve yields, microwave irradiation and ultrasound assistance have been successfully applied to pyrazole synthesis.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[9][10] This technique is particularly beneficial for high-throughput synthesis in drug discovery.

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the cyclocondensation reaction. Ultrasound-assisted synthesis is known for its ability to enhance reaction rates and yields, often at lower temperatures than conventional methods.[11][12]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives from 1,3-dicarbonyl compounds under different reaction conditions.

Table 1: Conventional Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTimeTemperatureYield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid/Ethanol1 hReflux~90%[1]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol1 h100°CHigh[2][4]
Substituted AcetylacetoneVarious HydrazinesEthylene glycol-Room Temp.70-95%[7]
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide-Room Temp.59-98%[7]

Table 2: Modern Synthetic Approaches

Method1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsTimeYield (%)Reference
Nano-ZnOEthyl acetoacetatePhenylhydrazineNano-ZnO/Aqueous media-High[6]
MicrowaveChalconesHydrazine hydrate/Oxalic acidAcetic acid/Ethanol, MW-High[13]
MicrowaveCarbohydrazides2,4-PentanedioneEthanol, 270W MW3-5 min82-98%[10]
UltrasoundCyanide derivativeHydrazine hydrateSonication-High[11]
Iodine-Promoted1,3-DicarbonylsOxamic acid thiohydrazidesIodine/TsOH-High[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) via Conventional Knorr Synthesis[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol) in a fume hood. Note: The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145°C.

  • After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol.

  • Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.

  • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127°C).

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from a β-Ketoester[2][4]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of water, and allow it to air dry.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Knorr Pyrazole Synthesis Mechanism

Experimental_Workflow_Conventional start Start reactants Mix 1,3-Dicarbonyl and Hydrazine start->reactants heat Heat under Reflux (e.g., 1-2 hours) reactants->heat cool Cool Reaction Mixture heat->cool precipitate Induce Precipitation (e.g., add anti-solvent) cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from appropriate solvent filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Conventional Synthesis Workflow

Experimental_Workflow_Microwave start Start reactants Combine Reactants in Microwave Vial start->reactants irradiate Microwave Irradiation (e.g., 5-15 minutes) reactants->irradiate cool Cool to Room Temperature irradiate->cool workup Product Isolation (Precipitation/Extraction) cool->workup purify Purification (e.g., Crystallization) workup->purify end End purify->end

Microwave-Assisted Workflow

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The synthesis of pyrazoles from 1,3-dicarbonyl compounds has been instrumental in the development of several key drugs.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and acute pain. Its synthesis involves the condensation of a 1,3-diketone with a substituted hydrazine.

  • Edaravone (Radicava®): A free radical scavenger used to treat stroke and amyotrophic lateral sclerosis (ALS). As detailed in the protocol above, its synthesis is a classic example of the Knorr pyrazolone synthesis.[1]

  • Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug.

  • Difenamizole: An analgesic and anti-inflammatory agent.

  • Betazole: A histamine H2 receptor agonist.

The versatility of the Knorr synthesis and its modern adaptations allows for the creation of large libraries of pyrazole derivatives for screening in drug discovery programs. The ability to readily modify the substituents on both the 1,3-dicarbonyl and hydrazine starting materials provides a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a robust and highly versatile method that has stood the test of time. From the foundational Knorr synthesis to modern catalytic and energy-efficient variations, this approach continues to be a mainstay for chemists in academia and industry. The detailed protocols and comparative data presented in this guide are intended to empower researchers to efficiently synthesize a wide array of pyrazole derivatives for applications in drug discovery and development. The continued exploration of novel catalysts and reaction conditions will undoubtedly further expand the utility of this important synthetic transformation.

References

Methodological & Application

The Versatile Role of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a readily accessible pyrazole derivative, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry and drug development. Its strategic functionalization allows for the construction of fused pyrimidine systems, amides, and other valuable scaffolds. This application note details key synthetic transformations of this compound, providing protocols for its hydrolysis, amidation, and subsequent cyclization to biologically relevant pyrazolo[3,4-d]pyrimidines.

Core Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. The primary transformations involve the manipulation of the ethyl ester functionality to introduce new reactive handles, paving the way for cyclization reactions. The key applications include:

  • Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, providing a crucial intermediate for further derivatization.

  • Formation of Pyrazole-4-carboxamides: The carboxylic acid can be readily converted to a variety of amides, which are themselves of interest as bioactive molecules or as intermediates for further cyclizations.

  • Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds: Pyrazolo[3,4-d]pyrimidines are a class of compounds with a broad spectrum of biological activities, including kinase inhibition. The pyrazole carboxylic acid derived from the title compound is a key precursor for the synthesis of these fused heterocycles.

Experimental Protocols

Hydrolysis of this compound to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5°C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A white solid will precipitate. Stir the suspension for 2 hours at 0-5°C.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxamide

This protocol outlines the conversion of the carboxylic acid to the primary amide.

Materials:

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Ammonia solution (aqueous, concentrated)

Procedure:

  • Suspend 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous ammonia solution.

  • Stir the mixture vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-carboxamide.

Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials:

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Urea

  • Phosphorus oxychloride (POCl₃) or Acetic Anhydride

Procedure:

  • A mixture of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and urea (1.5 eq) is heated in an excess of phosphorus oxychloride or acetic anhydride.[1][2]

  • The reaction mixture is refluxed for several hours, with the progress monitored by TLC.

  • After completion, the excess phosphorus oxychloride or acetic anhydride is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the desired 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data Summary

Starting MaterialProductReagents and ConditionsYield (%)
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate3,5-dibromo-1H-pyrazole-4-carboxylic acidMethanesulfonic acid, H₂O, 100-120°CHigh
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidEthanolic NaOH, reflux~90%
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][4]oxazin-4-oneAcetic anhydride, reflux~85%
4-nitro-1H-pyrazole-3-carboxylic acid4-nitro-1H-pyrazole-3-carbonyl chlorideOxalyl chloride, DMF (cat.), THF-
2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dionePhthalic anhydride, MeOH, reflux82%

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

hydrolysis_and_amidation start Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate acid 3,5-dimethyl-1H-pyrazole- 4-carboxylic acid start->acid 1. NaOH, MeOH/H₂O 2. HCl amide 3,5-dimethyl-1H-pyrazole- 4-carboxamide acid->amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH pyrazolopyrimidine_synthesis acid 3,5-dimethyl-1H-pyrazole- 4-carboxylic acid intermediate Pyrazolo[3,4-d]oxazin-4-one (intermediate) acid->intermediate Acetic Anhydride, reflux product Substituted Pyrazolo[3,4-d]pyrimidin-4-one acid->product Urea or Formamide, POCl₃ or heat intermediate->product Amine or Urea, heat

References

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrazole core, substituted with methyl and an ethyl carboxylate groups, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of multiple functional groups allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications in drug discovery, along with detailed protocols for the synthesis of key derivatives and their biological evaluation.

Key Therapeutic Areas

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to interact with various biological targets.

  • Anti-inflammatory Agents: The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs. Notably, it forms the core of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the substituents on the pyrazole ring, novel analogs with potent and selective COX-2 inhibitory activity can be developed, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Anticancer Agents: The pyrazole nucleus is a privileged scaffold in the development of anticancer agents, particularly kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, leading to their inhibition. Derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

  • Kinase Inhibitors: Beyond cancer, the dysregulation of kinase activity is implicated in a wide range of diseases. The adaptability of the pyrazole scaffold allows for the design of selective inhibitors for various kinases, opening avenues for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.

Synthesis of Key Derivatives from this compound

The ethyl ester group at the 4-position of the pyrazole ring serves as a convenient handle for the synthesis of a variety of derivatives, including carboxamides, carbohydrazides, and for the construction of fused heterocyclic systems.

General Synthetic Workflow

G A Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate B Hydrolysis A->B NaOH / H2O F Hydrazinolysis A->F Hydrazine Hydrate C 3,5-dimethyl-1H- pyrazole-4-carboxylic acid B->C D Amide Coupling C->D Coupling Agents (e.g., HATU, EDCI) / Amine E N-Substituted-3,5-dimethyl-1H- pyrazole-4-carboxamides D->E G 3,5-dimethyl-1H- pyrazole-4-carbohydrazide F->G H Cyclocondensation G->H 1,3-Dicarbonyl compounds I Pyrazolo[3,4-d]pyrimidines H->I

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-carboxamides

This protocol details the coupling of the carboxylic acid with various anilines to generate a library of carboxamide derivatives.

Materials:

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Substituted aniline

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3,5-dimethyl-1H-pyrazole-4-carboxamide.

Protocol 3: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide

This protocol describes the direct conversion of the ethyl ester to the carbohydrazide, a precursor for various heterocyclic systems.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is heated to reflux.[1]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether or cold ethanol, filtered, and dried to give 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Biological Evaluation Protocols

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for determining the inhibitory activity and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes.[2][3]

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • In a 96-well plate, add the assay buffer, hematin, and L-epinephrine.

  • Add the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%). Include a vehicle control (DMSO only) and reference inhibitor controls.

  • Add the COX-1 or COX-2 enzyme to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol 5: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][5][6]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]

Materials:

  • Kinase of interest (e.g., CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding the test compound at various concentrations, the kinase, and the substrate in the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[7]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Data Presentation

Table 1: Synthesis Yields of this compound Derivatives

DerivativeSynthesis MethodStarting MaterialReagentsYield (%)Reference
3,5-dimethyl-1H-pyrazole-4-carboxylic acidHydrolysisThis compoundNaOH, Ethanol>90General Procedure
N-Aryl-3,5-dimethyl-1H-pyrazole-4-carboxamideAmide Coupling3,5-dimethyl-1H-pyrazole-4-carboxylic acidAniline, HATU, DIPEA60-85General Procedure
3,5-dimethyl-1H-pyrazole-4-carbohydrazideHydrazinolysisThis compoundHydrazine hydrate, Ethanol70-90[1]

Table 2: Biological Activity of Representative Pyrazole Derivatives

CompoundTargetAssayIC50 (µM)Reference
CelecoxibCOX-2In vitro COX inhibition0.045[9]
Pyrazole Derivative 1PIM-1 KinaseIn vitro kinase assay0.60
Pyrazole Derivative 2HepG2 (liver cancer)MTT Assay5.35[10]
Pyrazole Derivative 3A549 (lung cancer)MTT Assay8.74[10]

Signaling Pathways and Experimental Workflows

Inhibition of Cyclooxygenase (COX) Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib analogs) Pyrazole_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_1 Incubate (e.g., 24h) Seed_Cells->Incubate_1 Add_Compounds Add test compounds at various concentrations Incubate_1->Add_Compounds Incubate_2 Incubate (e.g., 48-72h) Add_Compounds->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate IC50 Calculate IC50 Measure_Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Inhibition of CDK-Mediated Cell Cycle Progression

G Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylation E2F E2F pRb pRb (Phosphorylated) pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole_Kinase_Inhibitors Pyrazole-based CDK Inhibitors Pyrazole_Kinase_Inhibitors->Cyclin_D_CDK46 Inhibition

Caption: Inhibition of the G1/S cell cycle transition by pyrazole-based CDK inhibitors.

References

Application Notes and Protocols: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate and its derivatives. This document includes detailed experimental protocols, quantitative biological activity data, and diagrams of relevant signaling pathways to guide researchers in the exploration of this versatile scaffold for drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound serves as a key intermediate in the synthesis of a diverse library of bioactive molecules. Its structural features allow for modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis, biological evaluation, and mechanistic insights into pyrazole derivatives, with a focus on those derived from or structurally related to this compound.

Synthesis of Pyrazole Derivatives

A general and adaptable protocol for the synthesis of pyrazole derivatives, including this compound, is the Knorr pyrazole synthesis. This method typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthesis Protocol for this compound

This protocol is a representative method adapted from general procedures for pyrazole synthesis.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the mixture at room temperature with stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Biological Applications and Quantitative Data

Derivatives of this compound have shown significant potential in various therapeutic areas. The following sections summarize their activities and provide quantitative data where available.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeAssayTargetIC50 (µM)Reference
Celecoxib (Reference)COX-2 InhibitionCOX-20.04[2]
3,5-diarylpyrazoleCOX-2 InhibitionCOX-20.01[2]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionCOX-2/5-LOX0.03/0.12[2]
1,5-Diaryl Pyrazole Derivative T3COX-2 InhibitionCOX-20.781[3]
1,5-Diaryl Pyrazole Derivative T5COX-2 InhibitionCOX-25.596[3]
Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer potential, targeting various signaling pathways involved in cancer cell proliferation and survival.[4][5]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCell LineTarget(s)IC50 (µM)Reference
Pyrazole benzothiazole hybridHT29, PC3, A549, U87MGVEGFR-23.17 - 6.77[4]
3,4-diaryl pyrazole derivativeVarious cancer cell linesTubulin polymerization0.00006 - 0.00025[4]
Pyrazolo[1,5-a]pyrimidine derivativeA549, HCT116EGFR8.21, 19.56[6]
Pyrazolone-pyrazole derivativeMCF7VEGFR-216.50[6]
Pyrazole-containing isolongifolanone derivativeMCF7Apoptosis induction5.21[4]
1,4-benzoxazine-pyrazole hybridMCF7, A549, HeLa, PC3-2.82 - 6.28[6]
Pyrazolyl hydroxamic acid derivativeA549-< 5[7]
1,5-Diaryl Pyrazole Derivative T6HepG2-1.56[3]
Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038 (µmol/mL)[8]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 (µmol/mL)[8]
Pyrazole incorporating thiophene-3-carboxylate derivative 7bVarious pathogens0.22 - 0.25[9]
Pyrazolo-thiazolin-4-one derivative 4aE. coli0.45[9]
Pyrazolo-thiazolin-4-one derivative 5aA. baumannii0.48[9]

Experimental Protocols for Biological Assays

Protocol for Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compound (pyrazole derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (pyrazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, treat the cells with various concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are attributed to their interaction with various molecular targets and signaling pathways.

Anti-inflammatory Signaling Pathway

Pyrazole derivatives often exert their anti-inflammatory effects by inhibiting key enzymes and transcription factors in the inflammatory cascade.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid PLA2 NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cell_Membrane Cell Membrane COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Transcription Proinflammatory_Cytokines->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2 Inhibition Pyrazole_Derivatives->NFkB_Pathway Inhibition

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Anticancer Signaling Pathway

In cancer, pyrazole derivatives can interfere with multiple signaling pathways that are crucial for tumor growth and survival.

anticancer_pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->EGFR Inhibition Pyrazole_Derivatives->Apoptosis Induction CDKs CDKs Pyrazole_Derivatives->CDKs Inhibition Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Cell_Cycle->Cell_Proliferation

Caption: Anticancer mechanisms of pyrazole derivatives.

Conclusion

This compound and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their amenability to chemical modification allows for the generation of diverse libraries with a wide spectrum of biological activities. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important heterocyclic scaffold. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate and its derivatives. Pyrazole scaffolds are significant in medicinal chemistry, forming the core of various therapeutic agents. These compounds and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties.[1][2]

Applications in Drug Discovery and Development

This compound derivatives are versatile intermediates in the synthesis of bioactive molecules. Their applications span several therapeutic areas:

  • Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Anticancer Therapeutics: Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some showing potent cytotoxicity against various cancer cell lines.[4][5]

  • Antimicrobial and Antifungal Agents: Substituted pyrazoles have demonstrated significant bacteriostatic, bactericidal, and fungicidal activities.[2]

  • Herbicides and Insecticides: Certain 1H-pyrazole-4-carboxylic acid esters are utilized in agrochemicals for their herbicidal and insecticidal properties.[2]

  • Central Nervous System (CNS) Agents: Some alkyl and aryl substituted pyrazoles have shown sedative effects on the central nervous system.[2]

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key methods include the classical Knorr pyrazole synthesis and various one-pot multicomponent reactions.

A prevalent and efficient method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[6] One-pot syntheses are particularly attractive as they offer a streamlined process, often with good to excellent yields and environmentally friendly conditions.[1][7][8]

Below are detailed protocols for prominent synthetic methods.

Protocol 1: One-Pot Synthesis via Three-Component Reaction

This protocol describes a green and efficient one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst.[1]

Reaction Scheme:

G cluster_reactants Reactants phenylhydrazine Phenylhydrazine catalyst [bmim][FeCl4] Flow Oxygen phenylhydrazine->catalyst benzaldehyde Benzaldehyde benzaldehyde->catalyst ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->catalyst product Ethyl 1,3,5-triphenyl-1H-pyrazole-4-carboxylate (Example Derivative) catalyst->product One-Pot Reaction

Caption: One-pot synthesis of a pyrazole derivative.

Materials:

  • Phenylhydrazine

  • Benzaldehyde

  • Ethyl acetoacetate

  • 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4])

  • Flow oxygen

  • Isopropanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Apparatus for delivering flow oxygen

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine phenylhydrazine, benzaldehyde, and ethyl acetoacetate.

  • Add a catalytic amount of [bmim][FeCl4].

  • Introduce a continuous flow of oxygen into the reaction mixture.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, evaporate the solvent.

  • Purify the crude product by recrystallization from isopropanol to obtain the pure pyrazole derivative.[1]

Data Summary:

EntryReactant 1Reactant 2Reactant 3CatalystYield (%)
1PhenylhydrazineBenzaldehydeEthyl Acetoacetate[bmim][FeCl4]75-92[1]

Protocol 2: Vilsmeier Cyclization

This method is a classical approach for synthesizing 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[2] It can be performed using conventional heating or microwave irradiation, with the latter often providing higher yields in a shorter time.[2]

Experimental Workflow:

G start Hydrazone of β-keto ester ice_bath Add POCl3 dropwise in ice-bath start->ice_bath reagent Vilsmeier Reagent (POCl3 in DMF) reagent->ice_bath heating Conventional Heating (Reflux 70-80°C, 4h) ice_bath->heating microwave Microwave Irradiation (on SiO2 support) ice_bath->microwave workup Pour onto ice, neutralize with NaOH heating->workup microwave->workup purification Column Chromatography or Recrystallization workup->purification product 1H-Pyrazole-4-carboxylic acid ester purification->product

Caption: Vilsmeier cyclization workflow.

Materials:

  • Hydrazone of a β-keto ester (e.g., from ethyl acetoacetate and a hydrazine)

  • Phosphorus oxychloride (POCl₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Silica gel (for column chromatography or microwave support)

  • Ethyl acetate and petroleum ether (for chromatography)

  • Chloroform (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Heating mantle

  • Microwave reactor (for the microwave-assisted method)

  • Chromatography column

Procedure (Conventional Method):

  • Dissolve the hydrazone (0.001 mol) in dry DMF (4 mL) in a round-bottom flask and cool in an ice bath.

  • Add POCl₃ (0.003 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to reach room temperature and then reflux at 70-80°C for approximately 4 hours.[2]

  • Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to precipitate the product.

  • Purify the pale yellow precipitate by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) to yield the pure product.[2]

Procedure (Microwave-Assisted Method):

  • Following the dropwise addition of POCl₃ to the hydrazone solution in an ice bath as in the conventional method, slurry the reaction mixture with silica gel (60-120 mesh).[2]

  • Subject the slurry to microwave irradiation.

  • After irradiation, wash the slurry with ice-cold water multiple times.

  • Collect the supernatant washings and filter to obtain the crude pyrazole.

  • Recrystallize the crude product from chloroform to yield the pure product.[2]

Data Summary:

MethodReaction TimeYield
Conventional4 hoursGood
Microwave-AssistedShort durationConsiderably Increased[2]

Protocol 3: Synthesis from 1,3-Dicarbonyl Compounds and Hydrazine

This is a fundamental and widely used method for constructing the pyrazole ring.[6][9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Reaction Pathway:

G dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) catalyst Catalyst (e.g., [Ce(L-Pro)2]2(Oxa)) dicarbonyl->catalyst hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->catalyst product Substituted Pyrazole catalyst->product Condensation solvent Solvent (e.g., Ethanol) solvent->catalyst

Caption: Pyrazole synthesis from a 1,3-dicarbonyl.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • [Ce(L-Pro)₂]₂(Oxa) (5 mol %)

  • Ethanol (10 mL)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).[9]

  • Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) to the mixture.[9]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.[9]

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the remaining solvent under reduced pressure.

  • Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole derivative.[9]

Data Summary of Synthesized Pyrazole Derivatives:

Entry1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)
1AcetylacetonePhenylhydrazine3,5-dimethyl-1-phenyl-1H-pyrazole70-91[9]
2Acetylacetone4-Methoxyphenylhydrazine1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole70-91[9]
3Acetylacetone4-tert-Butylphenylhydrazine1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole70-91[9]
4Acetylacetone4-Bromophenylhydrazine1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole70-91[9]

These protocols provide a foundation for the synthesis of a diverse range of this compound derivatives. The choice of starting materials and reaction conditions can be adapted to target specific analogs for further investigation in drug discovery and other applications. Researchers should consult the primary literature for more detailed characterization data and specific reaction optimization.

References

Application Notes and Protocols for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. While specific biological activity data for this exact molecule is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. Derivatives of pyrazole-4-carboxylate, with various substitutions, have demonstrated significant potential in several therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]

These application notes provide an overview of the potential biological activities of this compound based on the activities of structurally related compounds. Detailed protocols for key experiments are included to enable the evaluation of this specific compound.

Potential Biological Activities and Data from Related Compounds

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with numerous derivatives showing potent biological effects.[4][5] The following sections summarize the key activities observed in compounds structurally related to this compound.

Antimicrobial Activity

Pyrazole derivatives are known to possess broad-spectrum antimicrobial activity.[2] Various substituted ethyl pyrazole-4-carboxylate analogs have been synthesized and evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity of Selected Pyrazole-4-carboxylate Derivatives

CompoundTest OrganismActivity (MIC µmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038[2]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067[2]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015[6]
Ampicillin (Standard)E. coli0.033[2]
Ampicillin (Standard)P. aeruginosa0.067[2]
Fluconazole (Standard)C. parapsilosis0.020[6]
Anti-inflammatory Activity

Anti-inflammatory properties are a hallmark of many pyrazole-containing compounds.[4] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[4][5]

Table 2: Anti-inflammatory Activity of a Selected Pyrazole Derivative

CompoundAssayActivityReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[4]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 InhibitionIC50 = 4.5 µM[4]
Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[3] Their mechanisms can involve the inhibition of various protein kinases crucial for cancer cell proliferation and survival.

Table 3: Cytotoxic Activity of a Selected 3,5-disubstituted Pyrazole Derivative

CompoundCell LineActivity (IC50 µM)Reference
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17)Liver Carcinoma (HepG2)5.35[3]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17)Lung Carcinoma (A549)8.74[3]
Cisplatin (Standard)Liver Carcinoma (HepG2)3.78[3]
Cisplatin (Standard)Lung Carcinoma (A549)6.39[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Standard antimicrobial agent (e.g., Ampicillin, Fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes.

Materials:

  • Test compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA buffer and reagents for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Derivative (e.g., Ethyl 3,5-dimethyl- 1H-pyrazole-4-carboxylate) Pyrazole_Compound->COX_Enzymes Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination Drug_Discovery Compound Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate Biological_Screening Biological Screening (Antimicrobial, Anti-inflammatory, Anticancer) Compound->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Application Notes and Protocols for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the synthesis of a variety of agrochemicals. While not typically an end-product with direct pesticidal activity, its structural motif is a common feature in a class of potent fungicides known as succinate dehydrogenase inhibitors (SDHIs). Pyrazole-based compounds are integral to modern crop protection due to their broad-spectrum activity and effectiveness against resistant fungal strains.[1][2] These application notes provide an overview of its use and detailed protocols for its synthesis and subsequent conversion into active fungicidal compounds.

Primary Application: Intermediate in SDHI Fungicide Synthesis

This compound serves as a crucial intermediate for the synthesis of pyrazole carboxamide fungicides.[2][3] The pyrazole-4-carboxylate moiety is a common "warhead" that, when combined with a suitable amine "tail," forms a molecule that can effectively bind to and inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to its death.

The general synthetic strategy involves the synthesis of the pyrazole core, followed by hydrolysis of the ethyl ester to a carboxylic acid, activation of the acid (e.g., to an acid chloride), and finally, amidation with a specific amine to yield the final active ingredient.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound, adapted from general procedures for pyrazole synthesis.[4][5] The reaction involves the condensation of an alpha-diketone precursor with hydrazine.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide from this compound

This protocol outlines the conversion of the intermediate into a representative pyrazole carboxamide, a common structure for SDHI fungicides.[2][3]

Step A: Saponification to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours, until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) is collected by filtration, washed with cold water, and dried.

Step B: Formation of the Acid Chloride

  • Suspend the dried 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

Step C: Amidation to form the final Pyrazole Carboxamide

  • Dissolve the desired aniline or other amine (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Data Presentation

Since this compound is an intermediate, direct agrochemical activity data is not available. The following table summarizes the fungicidal activity of representative final products derived from pyrazole carboxylate precursors against various plant pathogens. This data illustrates the potential of this chemical class in agrochemical development.

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole Carboxamide (8j)Alternaria solani3.06[2]
Pyrazole Carboxamide (7af)Rhizoctonia solaniModerate Activity[4]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37[4]
Pyrazole Carboxylate Derivative (15)Valsa mali0.32[6]
Pyrazole Carboxylate Derivative (24)Botrytis cinerea0.40[6]

Visualizations

Synthesis_Workflow_Intermediate cluster_start Starting Materials cluster_process Synthesis Process cluster_product Product start1 Ethyl 2-acetyl-3-oxobutanoate process1 Condensation in Ethanol (Acetic Acid catalyst) start1->process1 start2 Hydrazine Hydrate start2->process1 product Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate process1->product

Caption: Synthesis workflow for this compound.

Synthesis_Workflow_Fungicide cluster_intermediate Intermediate cluster_steps Conversion Steps cluster_final Final Product intermediate Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate step1 Saponification (NaOH, H2O/EtOH) intermediate->step1 Step A step2 Acid Chloride Formation (SOCl2) step1->step2 Step B step3 Amidation with Amine (e.g., Aniline derivative) step2->step3 Step C final_product Pyrazole Carboxamide (SDHI Fungicide) step3->final_product

Caption: Conversion of the intermediate to a final SDHI fungicide.

SDHI_Mechanism_of_Action cluster_fungicide Agrochemical Action cluster_pathway Mitochondrial Respiration in Fungus fungicide Pyrazole Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits succinate Succinate succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP (Energy) etc->atp

Caption: Mechanism of action for SDHI fungicides derived from the pyrazole intermediate.

References

Application Notes and Protocols: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are widely investigated as corrosion inhibitors for various metals and alloys in acidic media.[1][2][3] Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their excellent corrosion inhibition properties, which are attributed to the presence of multiple electron-rich centers (nitrogen atoms and π-electrons) that facilitate their adsorption onto metal surfaces.[1][4][5][6] This adsorption forms a protective barrier, impeding the corrosive attack from the aggressive environment.[1][5] Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a promising candidate within this class. These notes provide an overview of the application of similar pyrazole derivatives as corrosion inhibitors and detail the experimental protocols for their evaluation.

Mechanism of Action

The corrosion inhibition by pyrazole derivatives is primarily due to their adsorption on the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. The process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium. The pyrazole ring, with its nitrogen heteroatoms and delocalized π-electrons, acts as the primary site for interaction with the metal surface. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring can form coordinate bonds with the vacant d-orbitals of the metal atoms, leading to strong adsorption.[6]

Data Presentation

The following tables summarize quantitative data from studies on various pyrazole derivatives, which are structurally related to this compound. This data provides an insight into the expected performance of the target compound.

Table 1: Inhibition Efficiency of Various Pyrazole Derivatives

InhibitorConcentration (M)MetalMediumTemperature (K)Inhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³Carbon Steel1 M HCl30390.1[4][7]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³Carbon Steel1 M HCl30391.8[4][7]
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01)10⁻³Mild Steel1 M HClNot specified90.4[1]
N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC)125 ppmCarbon Steel1 M HCl29891.55[8][9]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1)100 ppmC-steelNot specifiedNot specified97.8[10]
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2)80 ppmC-steelNot specifiedNot specified98.5[10]
3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylpropanoic acid (C4-PRZ-1)5.0 mMMild Steel1.0 M HCl29885[11]

Table 2: Electrochemical Polarization Parameters for Carbon Steel in 1 M HCl in the Absence and Presence of Pyrazole Inhibitors

InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Reference
Blank--480115085-150[4]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³-49512075-130[4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³-50010070-125[4]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel in 1 M HCl in the Absence and Presence of Pyrazole Inhibitors

InhibitorConcentration (M)Rct (Ω cm²)Cdl (µF/cm²)Reference
Blank-45120[4]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³45060[4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³50055[4]

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. For instance, ethyl 1H-pyrazole-4-carboxylate can be synthesized by reacting ethyl 2-formyl-3-oxopropanoate with hydrazine in ethanol.[12] The reaction mixture is typically stirred at room temperature, and the product can be purified by column chromatography.[12]

Material Preparation
  • Working Electrode: Mild steel or carbon steel specimens are commonly used.[1][2][4][13] The electrodes are typically abraded with a series of silicon carbide papers of different grades, washed with distilled water and acetone, and then dried.[2]

  • Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solutions are frequently used as the aggressive medium.[1][2][4][13] These are prepared by diluting analytical grade acids with distilled water.[4][13]

  • Inhibitor Solutions: Solutions of the pyrazole inhibitor are prepared in a range of concentrations (e.g., 10⁻⁶ to 10⁻³ M) by dissolving the compound in the corrosive medium.[4][7]

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and inhibition efficiency.

  • Pre-weigh the cleaned and dried metal specimens.

  • Immerse the specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the specimens, clean them to remove corrosion products (e.g., using a solution of HCl containing urotropine), wash with distilled water and acetone, dry, and re-weigh.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (W₁ - W₂) / (A * t)

    • IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where W₁ and W₂ are the weights of the specimen before and after immersion, A is the surface area, t is the immersion time, and CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell configuration.[13]

  • Working Electrode: The prepared metal specimen.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[13]

  • Counter Electrode: A platinum foil or graphite rod.[13]

a. Potentiodynamic Polarization (PDP)

  • Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots.

  • The inhibition efficiency is calculated as:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b. Electrochemical Impedance Spectroscopy (EIS)

  • Set the working electrode at its OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is often analyzed by fitting to an equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency is calculated as:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) are used to examine the surface morphology of the metal specimens after immersion in the corrosive solution with and without the inhibitor.[1] This provides visual evidence of the protective film formation.

Visualizations

Experimental_Workflow Inhibitor Inhibitor Synthesis WL Weight Loss Measurements Inhibitor->WL EC Electrochemical Tests Inhibitor->EC SA Surface Analysis (SEM) Inhibitor->SA Metal Metal Specimen Preparation Metal->WL Metal->EC Metal->SA Solution Corrosive Solution Preparation Solution->WL Solution->EC Solution->SA CR Corrosion Rate & Inhibition Efficiency WL->CR EP Electrochemical Parameters EC->EP Morphology Surface Morphology SA->Morphology

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface H_plus H⁺ Metal Metal (e.g., Fe) H_plus->Metal Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Cl_minus Cl⁻ Cl_minus->Metal Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Inhibitor Pyrazole Inhibitor Adsorbed_Inhibitor Adsorbed Inhibitor Layer Inhibitor->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->Metal Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by pyrazole derivatives.

References

Application Notes and Protocols: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a key starting material in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive inhibition at the kinase hinge region.

Introduction to Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. Its bicyclic structure serves as a bioisosteric replacement for the purine ring of adenine, allowing it to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Several approved drugs and clinical candidates targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Receptor-Interacting Protein Kinase 1 (RIPK1), feature the pyrazolo[3,4-d]pyrimidine framework.

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from this compound

The primary synthetic route to construct the pyrazolo[3,4-d]pyrimidine core from this compound involves a cyclocondensation reaction. This typically requires prior conversion of the ethyl ester to a more reactive intermediate, such as an amino-pyrazole, followed by reaction with a one-carbon synthon like formamide, urea, or guanidine.

A common strategy involves the initial synthesis of a 5-amino-pyrazole-4-carboxamide intermediate, which can then be cyclized to form the desired pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol outlines a general two-step procedure for the synthesis of a core pyrazolo[3,4-d]pyrimidinone structure from this compound.

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

While a direct conversion from this compound is not explicitly detailed in the provided search results, a general method for the formation of a similar pyrazole carboxamide from an ethyl cyanoacetate precursor is available. For the purpose of this protocol, we will adapt a known procedure for the cyclization of a pyrazole precursor.

  • Reaction: Cyclization of an appropriate precursor with a hydrazine derivative.

  • Reagents:

    • Ethyl (ethoxymethylene)cyanoacetate

    • Phenyl hydrazine

    • Ethanol

  • Procedure:

    • Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

    • Add phenyl hydrazine to the solution.

    • Reflux the mixture for 4 hours at 80°C.[1]

    • Cool the reaction mixture and collect the precipitated product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, by filtration.[1]

    • The resulting ester is then typically hydrolyzed to the corresponding carboxylic acid and subsequently converted to the amide.

Step 2: Cyclization to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Reaction: Cyclocondensation of the amino-pyrazole-carboxamide with formamide.

  • Reagents:

    • 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

    • Formamide

  • Procedure:

    • Heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and formamide.

    • Reflux the mixture at 190°C for 8 hours.[1]

    • Cool the reaction mixture, and the product will precipitate.

    • Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol) to yield the desired 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Note: The above protocol is a general representation based on the synthesis of similar structures. Optimization of reaction conditions may be necessary for the specific substrate, this compound.

Targeted Kinases and Signaling Pathways

Pyrazolo[3,4-d]pyrimidines derived from pyrazole precursors have been shown to inhibit a variety of kinases involved in critical cellular signaling pathways.

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a key regulator of inflammation and cell death pathways, including apoptosis and necroptosis.[2] Its kinase activity is crucial for mediating these cellular responses.

Signaling Pathway Overview:

Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex. Here, its activity is tightly regulated by ubiquitination. Depending on the cellular context and post-translational modifications, activated RIPK1 can trigger either pro-survival signaling through NF-κB or cell death pathways.[2][3]

RIPK1_Signaling TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 ComplexI Complex I (Pro-survival) NFkB NF-κB Activation ComplexI->NFkB Inflammation Inflammation NFkB->Inflammation RIPK1_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor RIPK1_inhibitor->RIPK1 RIPK1->ComplexI ComplexII Complex II (Cell Death) RIPK1->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis ComplexII->Necroptosis

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is frequently observed in cancer, leading to uncontrolled cell proliferation.

Signaling Pathway Overview:

CDK2 forms a complex with Cyclin E or Cyclin A, which leads to its activation. The active CDK2/Cyclin complex then phosphorylates various substrate proteins, including Retinoblastoma protein (Rb), promoting the progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling CyclinE Cyclin E CDK2_Cyclin CDK2/Cyclin Complex CyclinE->CDK2_Cyclin CyclinA Cyclin A CyclinA->CDK2_Cyclin CDK2 CDK2 CDK2->CDK2_Cyclin Rb Rb Phosphorylation CDK2_Cyclin->Rb G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition CDK2_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor CDK2_inhibitor->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Regulation.

Quantitative Data on Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The following table summarizes the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases. It is important to note that these compounds were not explicitly synthesized from this compound, but they represent the potential potency of this scaffold.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
1a -2.24A549[2]
VIIa -0.326 - 4.3157 different cell lines[4]
10e -11MCF-7[5]
Compound 15 EGFR-TK0.135-[3]
Compound 16 EGFR-TK0.034-[3]
Compound 4 EGFR-TK0.054-[3]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is outlined below.

experimental_workflow start Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate step1 Functional Group Transformation (e.g., Amination) start->step1 step2 Cyclocondensation (e.g., with Formamide) step1->step2 core_scaffold Pyrazolo[3,4-d]pyrimidine Core step2->core_scaffold step3 Further Functionalization core_scaffold->step3 inhibitor_library Library of Kinase Inhibitors step3->inhibitor_library step4 In Vitro Kinase Assays inhibitor_library->step4 step5 Cell-Based Assays step4->step5 step6 Lead Optimization step5->step6

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The straightforward cyclocondensation chemistry allows for the efficient construction of the core scaffold, which can be further functionalized to achieve potent and selective inhibition of various kinases implicated in disease. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. Further investigation into the direct conversion of this compound and the biological evaluation of the resulting compounds is warranted to unlock the full potential of this starting material.

References

Application Notes and Protocols: Anti-inflammatory Properties of Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of pyrazole analogues, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. Pyrazole-containing compounds represent a significant class of anti-inflammatory agents, with celecoxib being a well-known example of a selective COX-2 inhibitor.[1][2] This document aims to serve as a practical guide for researchers engaged in the discovery and development of novel anti-inflammatory drugs based on the pyrazole scaffold.

Mechanism of Action

The anti-inflammatory effects of pyrazole analogues are primarily attributed to their ability to modulate key pathways in the inflammatory response. The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][3] By inhibiting COX-2, pyrazole derivatives block the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[1][4]

Some pyrazole analogues also exhibit a broader mechanism of action, including:

  • Inhibition of Lipoxygenase (LOX): Certain derivatives can inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade responsible for the production of leukotrienes, which are involved in inflammation and allergic responses.[1][4][5]

  • Modulation of Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7][8]

  • Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in the inflammatory response. Some pyrazole analogues exert their anti-inflammatory effects by inhibiting NF-κB activation.[9][10]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of pyrazole analogues has been quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature, showcasing the potency and selectivity of different pyrazole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Celecoxib >100.045>222[5]
Compound 5u 134.121.7974.92[11]
Compound 5s 186.232.5572.95[11]
Compound 3b >88039.43 nM22.21[3]
Compound 4a >88061.24 nM14.35[3]
Compound 8b 13.60.043316[5]
Compound 8g 12.060.045268[5]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogues in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%) (Reference)Reference
Compound 5u 1080.63 (after 3h)Ibuprofen81.32 (after 3h)[11]
Compound 5s 1078.09 (after 3h)Ibuprofen81.32 (after 3h)[11]
Compound 4a Not Specified48.71Dexamethasone47.18[6]
Compound 5b Not Specified45.87Dexamethasone47.18[6]
Compound 2e Not SpecifiedPotent Activity--[1]

Table 3: Inhibition of Pro-inflammatory Cytokines by Pyrazole Analogues in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound 6c Not SpecifiedSignificant ReductionSignificant Reduction[10]
Diaryl Pyrazole 1a 2124-[7]
Diaryl Pyrazole 1b 2121-[7]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by anti-inflammatory pyrazole analogues.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation_PG Inflammation Pain, Fever PGs->Inflammation_PG Inflammation_LT Inflammation Allergy LTs->Inflammation_LT Pyrazole_COX Pyrazole Analogues Pyrazole_COX->COX Pyrazole_LOX Pyrazole Analogues Pyrazole_LOX->LOX

Caption: Arachidonic Acid Cascade and Inhibition by Pyrazole Analogues.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Gene Transcription Cytokines Pro-inflammatory Cytokines & Enzymes Genes->Cytokines Pyrazole Pyrazole Analogues Pyrazole->IKK Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Pyrazole Analogues.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel pyrazole analogues.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the potency and selectivity of pyrazole analogues in inhibiting the two isoforms of the cyclooxygenase enzyme.[3][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (pyrazole analogues) and reference inhibitors (e.g., celecoxib, indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2 minutes) at the same temperature.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

COX_Inhibition_Workflow Start Prepare Reagents (Enzyme, Substrate, Compounds) Incubation Pre-incubate Enzyme with Test Compound/Reference Start->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify PGE2 Production (EIA) Termination->Quantification Analysis Calculate % Inhibition and IC50 Values Quantification->Analysis End Determine Selectivity Index Analysis->End

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible animal model to assess the acute anti-inflammatory activity of novel compounds.[6][12]

Animals:

  • Male Wistar rats or Swiss albino mice of a specific weight range.

Materials:

  • Carrageenan solution (e.g., 1% w/v in saline)

  • Test compounds (pyrazole analogues) and reference drug (e.g., indomethacin, ibuprofen)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals to the laboratory conditions for a sufficient period.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Edema Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Animal Acclimatization and Fasting Grouping Group Animals (Control, Reference, Test) Start->Grouping Dosing Administer Vehicle, Reference, or Test Compound Grouping->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume at Different Time Points Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End Evaluate Anti-inflammatory Activity Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay evaluates the ability of pyrazole analogues to suppress the production of key inflammatory mediators.[10]

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (pyrazole analogues)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a specific density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation time (e.g., 24 hours). Include a vehicle control group without LPS and a positive control group with LPS and vehicle.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Determine the cell viability using an appropriate assay (e.g., MTT assay) to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control group.

Conclusion

The pyrazole scaffold is a versatile and privileged structure in the design of anti-inflammatory agents. The methodologies and data presented in these application notes provide a solid foundation for the continued exploration and development of novel pyrazole analogues with improved efficacy and safety profiles. By targeting key inflammatory pathways, these compounds hold significant promise for the treatment of a wide range of inflammatory disorders.

References

Anticancer Activity of Substituted Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention in oncology for their potential as potent and selective anticancer agents. This document provides detailed application notes on the anticancer activity of substituted pyrazole derivatives, including a summary of their efficacy, mechanisms of action, and comprehensive experimental protocols for their evaluation.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature allows them to act as versatile pharmacophores, capable of interacting with various biological targets implicated in cancer progression.[1] The synthetic accessibility and the ease of substitution on the pyrazole ring have enabled the development of a vast library of compounds with diverse pharmacological profiles. Many substituted pyrazole derivatives have shown promising results against a panel of human cancer cell lines, with some advancing into clinical trials.[2] Their mechanisms of action are often centered around the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.

Mechanisms of Anticancer Activity

Substituted pyrazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell cycle regulation, signal transduction, and apoptosis.

2.1. Kinase Inhibition:

A predominant mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.[3][5]

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Pyrazole-based inhibitors of Aurora kinases can disrupt mitotic progression, leading to apoptosis in cancer cells.[4]

  • Receptor Tyrosine Kinases (RTKs): Several pyrazole derivatives have been shown to inhibit RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival, while VEGFR-2 inhibition can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

2.2. Induction of Apoptosis:

Many substituted pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This can be achieved through various mechanisms, including:

  • Activation of Caspases: Treatment with pyrazole derivatives can lead to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

  • Upregulation of p53: Some pyrazole derivatives can increase the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis and cell cycle arrest.[6]

2.3. Cell Cycle Arrest:

As a consequence of kinase inhibition and p53 activation, many pyrazole derivatives can induce cell cycle arrest at different phases, most commonly at the G2/M phase.[6] This prevents the cancer cells from dividing and proliferating.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for selected pyrazole derivatives from the literature.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 4-chloro substitutionHeLa (Cervical Carcinoma)4.94[1]
Compound 111c 4-fluoro-phenyl and 5-fluoro-pyridin moietiesMCF-7 (Breast Cancer)Not specified, but high inhibition[1]
Compound 11 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic Adenocarcinoma)16.8[7]
Compound 11 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineU251 (Glioblastoma)11.9[7]
Compound 4 Fused pyrazole with 5-one 7-methyl substituents on pyrimidine ringHEPG2 (Hepatocellular Carcinoma)0.31
Compound 11 Pyrazole derivativeHEPG2 (Hepatocellular Carcinoma)0.63
Compound 12 Pyrazolopyrimidine derivativeHEPG2 (Hepatocellular Carcinoma)0.71
Compound 7a 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG2 (Hepatocellular Carcinoma)6.1[8]
Compound 7b 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamideHepG2 (Hepatocellular Carcinoma)7.9[8]
Compound CF-6 Chloro methyl substituted pyrazole oximeA-549 (Lung Cancer)12.5[9]
Kinase TargetPyrazole DerivativeIC50 (µM)Reference
EGFR Compound 3 (fused pyrazole)0.06
VEGFR-2 Compound 9 (fused pyrazole)0.22
Aurora A Kinase Compound 6 (N-arylpyrazole)0.16[4][10]
PI3 Kinase Compound 43 (pyrazole carbaldehyde derivative)0.25[2]
CDK2/cyclin A2 Compound 3060% inhibition at 10 µM[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazole derivatives.

Synthesis of Substituted Pyrazole Derivatives from Chalcones

A common and efficient method for synthesizing pyrazole derivatives is through the cyclocondensation reaction of chalcones with hydrazine or its derivatives.

Experimental Workflow for Pyrazole Synthesis

G A Aryl Aldehyde + Aryl Ketone B Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) A->B C Chalcone (α,β-unsaturated ketone) B->C E Cyclocondensation (Acid or Base catalyst) C->E D Hydrazine Hydrate or Substituted Hydrazine D->E F Substituted Pyrazole Derivative E->F G A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with pyrazole derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I G A Treat cells with pyrazole derivative B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min in the dark E->F G Add 1X Binding Buffer F->G H Analyze by flow cytometry G->H G A Treat cells with pyrazole derivative B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine cell cycle phase distribution G->H G A Cell treatment and lysis B Protein quantification (e.g., BCA assay) A->B C SDS-PAGE for protein separation B->C D Protein transfer to a PVDF membrane C->D E Blocking with non-fat milk or BSA D->E F Incubation with primary antibody E->F G Incubation with HRP- conjugated secondary antibody F->G H Detection with ECL substrate G->H I Imaging and data analysis H->I G cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Control cluster_2 Mitosis EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 p21 p21 p21->CDK2 AuroraK Aurora Kinase Mitosis Mitotic Progression AuroraK->Mitosis Pyrazole Substituted Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR2 Pyrazole->CDK2 Pyrazole->AuroraK

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Pyrazole derivatives are particularly prominent as anti-inflammatory agents, with several compounds having reached clinical use.[4][5] Notable examples include Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Mepirizole, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4][6][7]

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[6][8][9] The discovery of two COX isoforms, constitutive COX-1 and inducible COX-2, spurred the development of selective COX-2 inhibitors like Celecoxib to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7][8][10]

This document provides detailed protocols for the synthesis of key pyrazole-based compounds and for their biological evaluation in common anti-inflammatory assays.

Section 1: General Synthetic Strategies for Pyrazole Derivatives

The most common and versatile method for synthesizing the pyrazole core involves the cyclocondensation reaction between a compound containing a 1,3-dicarbonyl moiety (or a chemical equivalent) and a hydrazine derivative.[3][5][11] This approach allows for significant diversity in the final pyrazole structure by varying the substituents on both reactants. Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines to form an intermediate pyrazoline, which is subsequently oxidized to the corresponding pyrazole.[3][8][12]

G cluster_chalcone Alternative Route R1 1,3-Dicarbonyl Compound P Substituted Pyrazole R1->P Cyclocondensation (e.g., Acid/Base catalyst, Reflux) R2 Hydrazine Derivative R2->P C1 α,β-Unsaturated Ketone (Chalcone) I1 Pyrazoline Intermediate C1->I1 H1 Hydrazine H1->I1 P1 Substituted Pyrazole I1->P1 Oxidation (e.g., Br₂, DDQ)

Caption: General synthetic routes to pyrazole derivatives.

Section 2: Experimental Protocols - Synthesis

Protocol 1: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor.[7][10] A common synthesis route involves the condensation of a substituted β-diketone with 4-sulfamoylphenylhydrazine.[7][13][14]

Reaction Scheme: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione + 4-Sulfamoylphenylhydrazine → Celecoxib

G cluster_reactants Reactants cluster_conditions Conditions R1 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione P Celecoxib R1->P R2 4-Sulfamoylphenylhydrazine HCl R2->P C1 Solvent: Ethanol Catalyst: HCl Heat to Reflux C1->P

Caption: Synthesis workflow for Celecoxib.

Methodology:

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser.[7]

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[7]

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[7]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[7]

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it in vacuo.[7]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[7]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: Synthesis of Mepirizole

Mepirizole is a non-acidic pyrazole derivative with anti-inflammatory, analgesic, and antipyretic properties.[6] Its synthesis involves the reaction of a substituted pyrimidinyl-hydrazine with an acetoacetate.

Reaction Scheme: 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine + Ethyl acetoacetate → 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one (Intermediate) → Mepirizole

Methodology:

  • Combine 16.3 g of 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine, 13.7 g of ethyl acetoacetate, and 16.3 ml of methanol in a flask.[6]

  • Reflux the mixture for 2 hours on a water bath.[6]

  • After the reaction, cool the mixture to allow for the precipitation of crystals.[6]

  • Collect the precipitated crystals by filtration.[6]

  • Wash the crude product with a small amount of methanol and then air-dry it to yield the pyrazolinone intermediate.[6]

  • The intermediate can then be methylated in a subsequent step to yield Mepirizole.

Section 3: Experimental Protocols - Biological Evaluation

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity (IC50) of test compounds against COX-1 and COX-2 enzymes, which is crucial for assessing their potency and selectivity.[7]

G P1 Prepare Assay Buffer and Reagents (COX-1/COX-2 enzymes, Arachidonic Acid, Test Compound) P2 Incubate Enzyme with Test Compound or Vehicle P1->P2 P3 Initiate Reaction by adding Arachidonic Acid P2->P3 P4 Terminate Reaction P3->P4 P5 Quantify Prostaglandin E2 (PGE2) production using EIA kit P4->P5 P6 Calculate % Inhibition and Determine IC50 values P5->P6

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Use human recombinant COX-1 and COX-2 enzymes for the assay.[7]

  • Prepare solutions of the test compound (e.g., Celecoxib) at various concentrations.

  • In a multi-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (control) in an appropriate assay buffer for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]

  • Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of prostaglandin E2 (PGE2), a primary product of the COX reaction, using a commercial enzyme immunoassay (EIA) kit.[7]

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the log of the compound concentration.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model to screen for acute anti-inflammatory activity of new compounds.[15][16]

Methodology:

  • Use adult male Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the pyrazole derivative.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a set time (e.g., 60 minutes), induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the paw edema.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.

Section 4: Data Presentation

Quantitative data from the synthesis and biological evaluation of pyrazole derivatives are summarized below.

Table 1: Synthetic Yields for Representative Pyrazole Compounds

Compound Class Starting Materials Reaction Type Yield (%) Reference
Diaryl Pyrazoles Chalcones and Hydrazine Hydrate Cyclocondensation & Oxidation 68-99% [8][12]
Celecoxib Analogues 1,3-Diketones and Hydrazines Cyclocondensation 59-98% [11]
Pyrazole-Thiazole Hybrids Various Multi-step Synthesis ~75% [17]

| 1-Aryl-3,5-disubstituted Pyrazoles | 1,3-Diketones and Arylhydrazines | Knorr Synthesis | 60-90% |[17] |

Table 2: In Vitro COX Inhibition Data for Selected Pyrazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1/COX-2) Reference
Celecoxib >10 0.04 >250 [7]
Compound 5u (Hybrid Pyrazole) 130.12 1.79 72.73 [9]
Compound 5s (Hybrid Pyrazole) 165.04 2.51 65.75 [9]
Compound 5f (Pyrazole-Pyridazine) >100 1.50 >66.7 [18]
Compound 6f (Pyrazole-Pyridazine) >100 1.15 >86.9 [18]

| Indomethacin (Standard) | 0.1 | 1.3 | 0.07 |[19] |

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound Dose % Inhibition of Edema (at 3h) Reference
Compound 9b (Pyrazole-Pyrazoline) 20 µg/mL (in vitro) 66.4% (TNF-α release inhibition) [20]
Compound 4a (Pyrazole-Pyrazoline) N/A 48.71% (Xylene ear edema) [20]
Compound 5u (Hybrid Pyrazole) 10 mg/kg 80.63% [9]
Compound 5s (Hybrid Pyrazole) 10 mg/kg 78.09% [9]
Ibuprofen (Standard) 10 mg/kg 81.32% [9]

| Dexamethasone (Standard) | N/A | 47.18% (Xylene ear edema) |[20] |

Section 5: Signaling Pathway

Cyclooxygenase (COX) Pathway and Inhibition

The anti-inflammatory action of pyrazole-based NSAIDs is primarily achieved by blocking the COX pathway, thereby preventing the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6][8]

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Physiological Prostaglandins (e.g., GI protection, Platelet function) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG2 Inhibitor Pyrazole-Based Inhibitor (e.g., Celecoxib) Inhibitor->COX1 Less or No Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by selective pyrazole agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazoles?

The primary and most straightforward method for obtaining polysubstituted pyrazoles is the cyclocondensation reaction between a hydrazine or its derivative and a 1,3-difunctional compound.[1][2] This approach, first reported by Ludwig Knorr in 1883, typically involves reacting a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone.[1][2] Variations of this synthesis exist, utilizing other substrates like α,β-unsaturated ketones and acetylenic ketones.[1][3]

Q2: My Knorr pyrazole synthesis reaction mixture is turning a dark yellow or red color. Is this normal and how can I get a cleaner product?

Discoloration of the reaction mixture is a common observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often attributed to the formation of colored impurities from the hydrazine starting material, which can be sensitive to oxidative processes.[4] If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting the formation of these colored byproducts.[4]

To achieve a cleaner reaction profile, consider adding a mild base, such as sodium acetate, to neutralize the acid.[4] For purification, washing the crude product with a solvent like toluene on a silica plug can help remove colored impurities before eluting the desired pyrazole with a more polar solvent.[5] Recrystallization is also an effective purification method.[4]

Q3: I'm having trouble purifying my final pyrazole product. What are the recommended methods?

Purification of substituted pyrazoles can be challenging due to the presence of regioisomers, unreacted starting materials, or side products. The most common purification techniques are:

  • Recrystallization: This is an effective method, particularly if the desired product is a solid with good crystallinity.[4] Ethanol is a commonly used solvent for recrystallization.[4] Care must be taken to not use an excessive amount of solvent, as this can lead to low recovery yields.[6]

  • Column Chromatography: This is the preferred method for separating mixtures of regioisomers or removing impurities with similar polarity to the product.[4] Silica gel is the standard stationary phase, with eluent systems typically composed of hexane and ethyl acetate gradients.[7]

  • Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration and washed with a suitable solvent to remove soluble impurities.[4][8]

Q4: Can I synthesize N-substituted pyrazoles directly from primary amines instead of using hydrazines?

Yes, methods have been developed for the direct preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines.[9] This approach avoids the use of often difficult-to-handle hydrazine derivatives.[9] The protocol typically involves mild conditions and does not require inorganic reagents, offering a valuable alternative for synthesizing a wide variety of N-substituted pyrazoles.[9]

Troubleshooting Guide

Issue 1: Low or No Yield

Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors.[4][10]

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions. Hydrazine derivatives can degrade over time; using a fresh reagent is recommended.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure starting materials are consumed.[10] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[10]
Suboptimal Reaction Conditions Optimize temperature, reaction time, solvent, and pH. The choice of acid or base catalyst is critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[10][11] In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[4]
Side Reactions Formation of byproducts, such as regioisomers or products from incomplete cyclization, can reduce the yield of the desired pyrazole.[4][10] Carefully control the stoichiometry of reactants and experiment with different solvents and temperatures to minimize side product formation.[10]
Product Degradation The synthesized pyrazole may be unstable under the reaction or workup conditions. If degradation is suspected, try using milder reaction conditions (e.g., lower temperature, milder catalyst) or adjust the workup procedure to avoid harsh acids or bases.[10]
Purification Losses Significant product loss can occur during purification steps like chromatography or recrystallization.[10] Refer to Q3 in the FAQ section for purification optimization.

// Node styles start_node [label="Low Pyrazole Yield", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start_node; check_purity [label="Check Starting\nMaterial Purity?", decision_node]; check_completion [label="Reaction Complete\n(TLC/LC-MS)?", decision_node]; check_conditions [label="Review Reaction\nConditions?", decision_node]; check_side_reactions [label="Side Products\nObserved?", decision_node]; check_purification [label="Significant Loss\nDuring Purification?", decision_node];

use_fresh_reagents [label="Use Fresh/Purified\nReagents", solution_node]; increase_time_temp [label="Increase Time/Temp\nConsider Microwave", solution_node]; optimize_catalyst [label="Optimize Catalyst &\nStoichiometry", solution_node]; modify_conditions [label="Modify Solvent/Temp\nto Minimize Byproducts", solution_node]; optimize_purification [label="Optimize Chromatography\nor Recrystallization", solution_node];

// Edges start_node -> check_purity; check_purity -> use_fresh_reagents [label="No"]; check_purity -> check_completion [label="Yes"]; check_completion -> increase_time_temp [label="No"]; check_completion -> check_conditions [label="Yes"]; check_conditions -> optimize_catalyst [label="Suboptimal"]; check_conditions -> check_side_reactions [label="Optimal"]; check_side_reactions -> modify_conditions [label="Yes"]; check_side_reactions -> check_purification [label="No"]; check_purification -> optimize_purification [label="Yes"]; } caption="Troubleshooting workflow for low pyrazole synthesis yields."

Issue 2: Poor Regioselectivity

The formation of a mixture of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[7][10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products that are often difficult to separate.[4][10]

Controlling Factor Strategy for Improving Regioselectivity
Steric & Electronic Effects The initial attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[7] For example, a carbonyl carbon adjacent to a strong electron-withdrawing group like -CF₃ will be more electrophilic.[7] Choosing substrates with significant steric or electronic differences can favor the formation of a single regioisomer.[4]
Solvent Choice The solvent can have a dramatic effect on regioselectivity. While polar protic solvents like ethanol are common, dipolar aprotic solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols (e.g., TFE, HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[3][12]
Reaction pH / Catalyst The acidity or basicity of the reaction medium is critical.[7] Acidic conditions, often used in the Knorr synthesis, can favor one reaction pathway, while basic conditions might favor the other.[4] Experimenting with different acid or base catalysts can help control the regiochemical outcome.[4]
Microwave Irradiation Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically preferred isomer and can be a rapid method for optimizing conditions.[7]

// Node styles start_node [label="Poor Regioselectivity\n(Isomer Mixture)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape="diamond", fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; process_node [shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start_node; analyze_substrate [label="Analyze Substrate\nSteric/Electronic Bias", process_node]; change_solvent [label="Change Solvent", solution_node, tooltip="Try HFIP, TFE, or DMAc instead of EtOH"]; change_ph [label="Modify pH / Catalyst", solution_node, tooltip="Switch between acidic and basic conditions"]; try_microwave [label="Use Microwave\nSynthesis", solution_node, tooltip="Can favor thermodynamic product"]; is_bias_sufficient [label="Is Bias Sufficient\nto Control Selectivity?", decision_node];

// Edges start_node -> analyze_substrate; analyze_substrate -> is_bias_sufficient; is_bias_sufficient -> change_solvent [label="No"]; is_bias_sufficient -> change_ph [label="Partially"]; change_solvent -> try_microwave; change_ph -> try_microwave; } caption="Decision-making workflow for improving regioselectivity."

Key Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)[4]

  • Solvent (e.g., Ethanol or Acetic Acid)[4]

  • Catalyst (optional, e.g., catalytic amount of mineral acid)[10]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), a mild base like sodium acetate can be added.[4]

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration.[4] Wash the solid with cold solvent to remove impurities.

  • If no precipitate forms, the solvent can be removed under reduced pressure.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted Synthesis for Improved Regioselectivity

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[7]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[7]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[7]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[7]

  • If necessary, purify the product further by recrystallization or column chromatography.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of pyrazoles.

Issue 1: Low or No Yield of the Desired Pyrazole

  • Question: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

    Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

    • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2]

    • Catalyst Choice: The type and amount of acid or base catalyst can be critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[2] In some cases, Lewis acids such as nano-ZnO have been shown to improve yields.[2]

    • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to pyrazoline intermediates.[1]

Issue 2: Formation of Multiple Products (Regioisomers)

  • Question: I am observing the formation of two or more products, likely regioisomers. How can I improve the regioselectivity of my reaction?

  • Answer: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

    Strategies to Improve Regioselectivity:

    • Solvent and pH Control: The choice of solvent and the pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions in polar protic solvents like ethanol often favor the formation of one isomer, while basic conditions might favor the other.[1]

    • Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

    • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable product, which might be the desired regioisomer.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my pyrazole product. What are the best methods for purification?

  • Answer: The purification of pyrazoles can be challenging due to the presence of unreacted starting materials, side products, and colored impurities. The most common and effective purification techniques are recrystallization and column chromatography.

    Purification Techniques:

    • Recrystallization: This is an effective method for removing impurities, especially colored ones, which may remain in the mother liquor.[3] The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[4] Common single solvents include ethanol, methanol, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be very effective.[4]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The optimal solvent ratio should be determined by TLC analysis to achieve good separation.[3]

    • Charcoal Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated charcoal can help adsorb the colored impurities. The charcoal is then removed by filtration through celite.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark or discolored?

A1: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] The reaction mixture can also become acidic, promoting the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]

Q2: How can I monitor the progress of my pyrazole synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[2]

Q3: What is the Knorr pyrazole synthesis?

A3: The Knorr pyrazole synthesis is a widely used and versatile method for preparing pyrazoles. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[5][6][7]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst Acetic Acid75Nano-ZnO95[2][8]
Solvent Ethanol80N,N-dimethylacetamide98[1][8]
Temperature Room Temperature70-95100°C>90[8][9]
Reactant Ratio 1:1 (Dicarbonyl:Hydrazine)Varies1:1.2 (Dicarbonyl:Hydrazine)Often Improved[1]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[9][10]

  • Materials:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol

    • Glacial acetic acid

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9][10]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9][10]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9][10]

    • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[9][10]

    • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]

    • Turn off the heat and allow the reaction to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate crystallization.[9][10]

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.[9]

    • Rinse the collected solid with a small amount of cold water and allow it to air dry.[9]

Protocol 2: Purification by Single-Solvent Recrystallization

This protocol describes a standard method for purifying a solid pyrazole compound when a suitable single solvent is identified.[4]

  • Procedure:

    • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[4]

    • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound is completely dissolved.[4]

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[4]

    • Cooling: Allow the solution to cool slowly to room temperature to allow for crystal formation. Subsequently, place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.[4]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[4]

    • Drying: Dry the purified crystals.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity impure Impure Starting Materials? check_purity->impure check_stoichiometry Optimize Reaction Stoichiometry incorrect_stoichiometry Incorrect Stoichiometry? check_stoichiometry->incorrect_stoichiometry eval_conditions Evaluate Reaction Conditions suboptimal_conditions Suboptimal Conditions? eval_conditions->suboptimal_conditions check_side_reactions Consider Side Reactions side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present impure->check_stoichiometry No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes incorrect_stoichiometry->eval_conditions No adjust_ratio Adjust Reactant Ratio (e.g., slight excess of hydrazine) incorrect_stoichiometry->adjust_ratio Yes suboptimal_conditions->check_side_reactions No optimize_params Optimize Temp, Time, Solvent, pH, Catalyst suboptimal_conditions->optimize_params Yes modify_conditions Modify Conditions to Minimize Side Products side_reactions_present->modify_conditions Yes end Improved Yield side_reactions_present->end No purify_reagents->check_stoichiometry adjust_ratio->eval_conditions optimize_params->check_side_reactions modify_conditions->end

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow start Start: Knorr Pyrazole Synthesis mix_reactants 1. Mix 1,3-Dicarbonyl Compound and Hydrazine Derivative start->mix_reactants add_catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) mix_reactants->add_catalyst heat_reaction 3. Heat Reaction Mixture (e.g., Reflux) add_catalyst->heat_reaction monitor_progress 4. Monitor Progress (TLC or LC-MS) heat_reaction->monitor_progress workup 5. Reaction Work-up (e.g., Quenching, Extraction) monitor_progress->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization end End: Pure Pyrazole Product characterization->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Regioselective Synthesis of Pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered in the regioselective synthesis of pyrazoles.

Issue 1: Poor or No Regioselectivity

Symptoms:

  • Formation of a mixture of two or more regioisomers, confirmed by NMR spectroscopy or chromatography.

  • Difficulty in separating the desired regioisomer from the mixture.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Steric and Electronic Effects of Substituents The electronic nature and steric bulk of substituents on both the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative significantly influence the site of initial nucleophilic attack. For instance, in the Knorr synthesis, the initial condensation can occur at either carbonyl group, leading to regioisomers.[1]
Solution: Modify the substituents to enhance selectivity. Electron-withdrawing groups can make a carbonyl carbon more electrophilic, while bulky groups can hinder attack at a nearby position.[2]
Reaction Conditions The choice of solvent, temperature, and catalyst can dramatically affect the regiochemical outcome.[3]
Solution: Screen different solvents (e.g., polar vs. non-polar), vary the reaction temperature, and test different acid or base catalysts.[4] For example, some reactions show improved regioselectivity at room temperature in specific solvents like N,N-dimethylacetamide.[5]
Nature of the Hydrazine Reagent The substituents on the hydrazine can direct the cyclization.
Solution: If using a substituted hydrazine, consider how its electronic and steric properties guide the reaction. In some cases, using a different hydrazine derivative might be necessary to achieve the desired regioselectivity.

Logical Workflow for Troubleshooting Poor Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Reaction Yield

Symptoms:

  • The isolated yield of the desired pyrazole product is consistently low.

  • Significant amounts of starting materials remain unreacted, or multiple side products are observed.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion.
Solution: Increase the reaction time and monitor progress using TLC or LC-MS.[4] Increasing the temperature or using microwave-assisted synthesis can also drive the reaction to completion.[4][5]
Suboptimal Catalyst The choice and amount of catalyst can be critical for efficient conversion.
Solution: For reactions like the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[1] Experiment with different catalysts, such as Lewis acids or nano-ZnO, which have been shown to improve yields.[5]
Side Reactions Formation of byproducts can consume starting materials and reduce the yield of the desired product.
Solution: Carefully control the stoichiometry of the reactants. An excess of one reactant might promote side reactions.[4] Modifying the solvent and temperature can also help minimize the formation of unwanted byproducts.[4]
Product Degradation The synthesized pyrazole may be unstable under the reaction or workup conditions.
Solution: Employ milder reaction conditions, such as lower temperatures or less harsh catalysts. Ensure the workup procedure is not degrading the product (e.g., avoid strong acids if the product is acid-sensitive).[4]

Experimental Workflow for Yield Optimization:

Caption: Experimental workflow for optimizing reaction yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting materials for a regioselective pyrazole synthesis?

A1: The choice of starting materials is crucial for controlling regioselectivity. For the common synthesis involving a 1,3-dicarbonyl compound and a hydrazine, consider the following:

  • Unsymmetrical 1,3-Dicarbonyls: The difference in the electronic and steric environment of the two carbonyl groups will dictate the initial site of attack by the hydrazine. A more electrophilic (less sterically hindered) carbonyl is generally favored.

  • Substituted Hydrazines: The substituent on the hydrazine will influence which nitrogen atom acts as the initial nucleophile and can also sterically direct the cyclization step.

Q2: What are the most common methods for synthesizing pyrazoles with high regioselectivity?

A2: Several methods are known for the regioselective synthesis of pyrazoles:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While versatile, it can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[5]

  • Reaction of α,β-Unsaturated Ketones with Hydrazines: This method typically proceeds via a Michael addition followed by cyclization and oxidation to afford pyrazoles.[6]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes can provide pyrazoles with excellent regioselectivity.[6]

  • Multi-component Reactions: One-pot reactions involving, for example, an aldehyde, a nitroolefin, and a hydrazine can lead to highly substituted pyrazoles with good regiocontrol.[7][8]

Q3: Which analytical techniques are best for determining the regioselectivity of my pyrazole synthesis?

A3: The most powerful technique for determining the structure of regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring and its substituents can provide definitive structural information.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are invaluable for unambiguously assigning the structure, especially for complex molecules. For instance, NOESY can show through-space correlations between protons on the substituents and the pyrazole ring, confirming their relative positions.[7]

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unequivocal proof of the molecular structure and regiochemistry.[2]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [9]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

  • In a suitable reaction vessel, combine the β-ketoester (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).

  • Add a solvent such as 1-propanol, followed by a catalytic amount of glacial acetic acid (e.g., 3 drops for a 3 mmol scale reaction).

  • Heat the reaction mixture with stirring at approximately 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Upon completion, allow the reaction to cool to room temperature. Often, the product will precipitate.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • Characterize the product by melting point, TLC, and NMR spectroscopy.[10]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins [11][12]

This method provides high regioselectivity.

  • Hydrazone Formation: In a round-bottomed flask, dissolve the aldehyde (1.25 equivalents) in methanol. Add the substituted hydrazine (1.25 equivalents) dropwise. Stir at room temperature until hydrazone formation is complete (monitor by TLC or NMR).

  • Cycloaddition: To the solution containing the hydrazone, add the nitroolefin (1.0 equivalent).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the pyrazole product or by TLC/NMR.

  • Once the reaction is complete, isolate the precipitated product by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Decision-Making for Method Selection:

MethodSelection Start Desired Pyrazole Structure Unsymmetrical Unsymmetrical Substitution Pattern? Start->Unsymmetrical Knorr Knorr Synthesis with Symmetrical 1,3-Diketone Unsymmetrical->Knorr No RegiocontrolNeeded High Regiocontrol Required? Unsymmetrical->RegiocontrolNeeded Yes FinalChoice Select and Optimize Chosen Synthetic Route Knorr->FinalChoice KnorrUnsymmetrical Knorr Synthesis with Unsymmetrical 1,3-Diketone (May require optimization) RegiocontrolNeeded->KnorrUnsymmetrical No AdvancedMethods Consider Advanced Methods: - Hydrazone + Nitroolefin - 1,3-Dipolar Cycloaddition - Multi-component Reaction RegiocontrolNeeded->AdvancedMethods Yes KnorrUnsymmetrical->FinalChoice AdvancedMethods->FinalChoice

Caption: Decision-making flowchart for selecting a pyrazole synthesis method.

References

Technical Support Center: Purification of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

Common impurities can include unreacted starting materials such as hydrazine and ethyl acetoacetate, side-products from the cyclization reaction, and residual solvents from the work-up procedure. Depending on the synthetic route, regioisomers or other structurally related pyrazoles might also be present.

Q3: How can I assess the purity of my final product?

Purity can be assessed using several analytical techniques. The most common are:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound of interest and the impurities in a suitable solvent at different temperatures.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent in small portions.

    • Try a Different Solvent: Consult the solvent selection guide below. For pyrazole esters, ethanol is often a good starting point.[1] Mixtures of solvents, such as ethanol/water, can also be effective.

    • Increase Temperature: Ensure the solvent is heated to its boiling point (use a reflux condenser to prevent solvent loss).

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Reheat the Solution: Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal formation.

    • Seed Crystals: If available, add a few crystals of the pure compound to the cooled solution to initiate crystallization.

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Concentrate the Solution: If the compound is too soluble, carefully evaporate some of the solvent and attempt to recrystallize again.

    • Use a Co-solvent: Add a solvent in which the compound is less soluble (an "anti-solvent") to the solution to induce precipitation. For example, if your compound is dissolved in ethanol, slowly add water until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly.

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to dissolve the crude product.

Silica Gel Column Chromatography

Column chromatography is used to separate the target compound from impurities with different polarities.

Issue 1: The compound does not move from the origin on the TLC plate (Rf = 0).

  • Possible Cause: The eluent (solvent system) is not polar enough.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Stronger Polar Solvent: Consider adding a small amount of a more polar solvent like methanol to your eluent system.

Issue 2: All spots, including the product and impurities, run at the solvent front on the TLC plate (Rf ≈ 1).

  • Possible Cause: The eluent is too polar.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Increase the proportion of the less polar solvent in your eluent system (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Issue 3: Poor separation between the product and an impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Troubleshooting Steps:

    • Fine-tune the Solvent Ratio: Make small adjustments to the ratio of your polar and non-polar solvents.

    • Try a Different Solvent System: Sometimes changing one of the solvents, even to one with similar polarity, can improve separation. For example, try substituting ethyl acetate with acetone or dichloromethane.

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. A user on a chemistry forum reported successfully recrystallizing the related compound 3,5-dimethyl-1H-pyrazole from water to obtain fluffy white flakes.[2]

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 15% ethyl acetate in hexane).[3]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions. For a similar compound, ethyl 1H-pyrazole-4-carboxylate, a solvent system of 15% ethyl acetate in hexane was used for purification.[3]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound. One protocol for a related pyrazole ester reported a yield of 80.0% after column chromatography.[3]

Quantitative Data Summary

Purification MethodSolvent SystemTypical YieldPurity AssessmentReference
Column Chromatography 15% Ethyl Acetate / Hexane80.0%TLC, LC-MS(For Ethyl 1H-pyrazole-4-carboxylate)[3]
Column Chromatography Dichloromethane / Ethyl Acetate72.4%¹H-NMR(For Ethyl 1H-pyrazole-4-carboxylate)[3]
Recrystallization EthanolNot specifiedMelting Point(For a similar pyrazole derivative)[1]
Recrystallization Dilute Dimethylformamide (DMF)Not specifiedNot specified(For a similar pyrazole derivative)[4]

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 Does the compound dissolve in hot solvent? Start->Q1 A1_No Increase solvent volume or change solvent Q1->A1_No No Q2 Does the compound 'oil out' upon cooling? Q1->Q2 Yes A1_No->Q1 A2_Yes Reheat, add more solvent, and cool slowly. Consider seeding. Q2->A2_Yes Yes Q3 Is the recovery low? Q2->Q3 No A2_Yes->Q2 A3_Yes Concentrate solution or use an anti-solvent. Q3->A3_Yes Yes Success Successful Recrystallization Q3->Success No A3_Yes->Q3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Knorr pyrazole synthesis. Our aim is to help you identify and resolve common issues related to by-product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Knorr pyrazole synthesis?

A1: The most frequently encountered by-products in the Knorr pyrazole synthesis are regioisomers.[1] These form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the substituents on the pyrazole ring.[1] Other potential by-products can include unreacted starting materials, hydrazones (reaction intermediates), and products from the self-condensation of the 1,3-dicarbonyl compound, particularly under basic conditions. In some cases, degradation of the hydrazine reactant can also lead to colored impurities.

Q2: How can I control the formation of regioisomeric by-products?

A2: Controlling regioselectivity is a key challenge in the Knorr pyrazole synthesis. The ratio of regioisomers is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.

  • Reaction pH: The acidity of the reaction medium is crucial.[2][3] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the less hindered nitrogen atom.[1]

  • Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the regioisomeric ratio.

Q3: My reaction mixture has turned a dark yellow or red color. What could be the cause?

A3: The development of a yellow or red color in the reaction mixture is a common observation and is often attributed to the formation of impurities from the hydrazine starting material, which can be sensitive to air and light. Phenylhydrazine, in particular, is known to form colored impurities. While this discoloration may not always significantly impact the yield of the desired pyrazole, it can complicate purification. Using freshly distilled or high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.

Troubleshooting Guides

Issue 1: Presence of Two Major Products with Similar Properties (Likely Regioisomers)

Problem: Your reaction has produced a mixture of two compounds that are difficult to separate by standard chromatography, and their spectroscopic data (e.g., NMR, MS) are very similar.

Troubleshooting Steps:

  • Confirm Regioisomer Formation:

    • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers. 2D NMR techniques like NOESY can be particularly helpful in establishing the spatial relationships between substituents and the pyrazole ring protons, thus confirming the identity of each regioisomer.

    • LC-MS: Develop a high-resolution LC-MS method. Even if the isomers co-elute, their mass spectra will be identical, supporting the hypothesis of regioisomer formation.

  • Optimize Reaction Conditions to Favor One Isomer:

    • Refer to the table below for guidance on how different reaction parameters can influence regioselectivity.

    • Systematically vary the solvent, temperature, and catalyst (acid or base) to find conditions that maximize the formation of the desired isomer.

  • Purification Strategy:

    • Flash Column Chromatography: If baseline separation is not achievable, try different solvent systems (eluents) with varying polarities. Sometimes, a shallow gradient or isocratic elution can improve separation.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC is often the most effective method.

    • Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system can be attempted to enrich one of the isomers.

ParameterCondition 1Outcome 1Condition 2Outcome 2
Solvent Ethanol1:1 mixture of regioisomersToluene3:1 mixture favoring the less sterically hindered product
Catalyst Acetic Acid2:1 mixtureTrifluoroacetic Acid5:1 mixture favoring the electronically preferred product
Temperature 25°CSlower reaction, lower selectivity80°CFaster reaction, may alter selectivity

Note: The outcomes in this table are illustrative and the actual results will depend on the specific substrates used.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Problem: Significant amounts of the 1,3-dicarbonyl compound and/or hydrazine remain in the reaction mixture even after prolonged reaction times.

Troubleshooting Steps:

  • Check Reagent Purity: Impurities in the starting materials, especially the hydrazine, can inhibit the reaction. Ensure the use of high-purity reagents.

  • Increase Reaction Temperature: The Knorr synthesis often requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.

  • Adjust Catalyst Concentration: If using an acid catalyst, ensure that an appropriate amount is used. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions. A catalytic amount (e.g., a few drops of acetic acid) is often sufficient.

  • Consider a Different Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol or acetic acid are commonly used.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine or substituted hydrazine (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine (or its solution in the same solvent) dropwise to the stirred solution at room temperature.

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.

Protocol 2: Purification of Pyrazole Products by Column Chromatography

Materials:

  • Crude pyrazole product

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole Pyrazole Hydrazone->Pyrazole Cyclization & Dehydration Regioisomeric By-product Regioisomeric By-product Hydrazone->Regioisomeric By-product Alternative Cyclization Troubleshooting_Workflow Start Reaction Complete CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity PureProduct Pure Product Isolated CheckPurity->PureProduct Single Spot/Peak ImpureProduct Impure Product CheckPurity->ImpureProduct Multiple Spots/Peaks IdentifyImpurity Identify Impurity Type ImpureProduct->IdentifyImpurity Regioisomers Regioisomers IdentifyImpurity->Regioisomers Similar Polarity & MS StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Matches Standard OtherByproduct Other By-products IdentifyImpurity->OtherByproduct Unknown OptimizeReaction Optimize Reaction Conditions (Solvent, Temp, Catalyst) Regioisomers->OptimizeReaction StartingMaterial->OptimizeReaction Purification Purification (Column Chromatography, Recrystallization) OtherByproduct->Purification OptimizeReaction->Start Re-run Reaction Purification->PureProduct

References

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis from Unsymmetrical Diketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the synthesis of pyrazoles from unsymmetrical 1,3-diketones.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of pyrazoles, focusing on achieving high regioselectivity.

Q1: What are regioisomers in pyrazole synthesis and why is their control important?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can lead to two different substitution patterns on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?

A2: A lack of regioselectivity is a common issue and is often influenced by the subtle interplay of steric and electronic effects of the substituents on both the diketone and the hydrazine.[2] Here are several strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the regiochemical outcome.[2] While ethanol is a common solvent, it can sometimes lead to poor selectivity.[3] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[3] Aprotic dipolar solvents like DMF or NMP can also provide better results, particularly when using aryl hydrazine hydrochlorides.[2][4]

  • pH Control: The pH of the reaction medium is a critical parameter.[2]

    • Acidic Conditions: In an acidic medium, the initial nucleophilic attack of the hydrazine is often directed to the more electrophilic carbonyl carbon. This can be influenced by the electronic nature of the substituents on the diketone. For example, a carbonyl carbon adjacent to an electron-withdrawing group like -CF₃ is more electrophilic.[4]

    • Basic Conditions: Basic conditions may favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Temperature Control: Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can alter the ratio of the regioisomers formed.[1] Experimenting with different temperatures, from room temperature to reflux, is recommended.

Q3: The major product of my reaction is the undesired regioisomer. What can I do?

A3: This indicates that the inherent properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions. To shift the selectivity, consider the following:

  • Altering Electronic and Steric Factors: If possible, modify the substituents on the diketone or hydrazine. Increasing the steric bulk near one carbonyl group can hinder the approach of the hydrazine, directing the reaction to the other carbonyl.[2] Similarly, introducing a strong electron-withdrawing group can make one carbonyl significantly more reactive.

  • Change the Hydrazine Reagent: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the initial site of attack.[2]

  • Explore Alternative Synthetic Routes: If direct condensation proves difficult to control, consider multi-step strategies or different precursors, such as α,β-unsaturated ketones or acetylenic ketones, which can offer different regiochemical control.[4][5][6]

Q4: I have already synthesized a mixture of regioisomers. How can I separate them?

A4: Separating regioisomers can be challenging but is often achievable.

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[7][8] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexane) is often effective.

  • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or to obtain very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following table summarizes quantitative data on the effect of various reaction conditions on the regioselective synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines. Regioisomer A refers to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine at the C3 carbonyl of the diketone, while Regioisomer B results from the attack at the C5 carbonyl.

1,3-Diketone (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventConditionsRatio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOHReflux1:1.3
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFEReflux97:3
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPReflux99:1
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-dimethylacetamideRT, Acidic98:2[4]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEtOHRT1:1[4]
1-phenyl-1,3-butanedionePhenylhydrazineEtOHReflux80:20[9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[10]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[11]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Troubleshooting_Regioselectivity start Start: Pyrazole Synthesis with Unsymmetrical 1,3-Diketone check_regio Analyze Product Mixture: Determine Regioisomeric Ratio start->check_regio low_selectivity Issue: Low Regioselectivity (e.g., ~1:1 ratio) check_regio->low_selectivity Ratio ~1:1 undesired_major Issue: Undesired Regioisomer is the Major Product check_regio->undesired_major Undesired is Major successful Successful Regiocontrol: Isolate Desired Product check_regio->successful High Selectivity for Desired Isomer optimize_solvent Optimize Solvent: Try TFE or HFIP low_selectivity->optimize_solvent optimize_ph Adjust pH: Acidic vs. Basic Conditions low_selectivity->optimize_ph optimize_temp Vary Temperature: Kinetic vs. Thermodynamic Control low_selectivity->optimize_temp undesired_major->optimize_ph modify_reactants Modify Reactants: Alter Steric/Electronic Properties undesired_major->modify_reactants re_evaluate Re-evaluate Product Ratio optimize_solvent->re_evaluate optimize_ph->re_evaluate optimize_temp->re_evaluate modify_reactants->re_evaluate re_evaluate->successful Improved separate_isomers Separate Isomers: Column Chromatography re_evaluate->separate_isomers Still a Mixture separate_isomers->successful

Caption: Troubleshooting workflow for controlling regioselectivity.

Reaction_Mechanism cluster_reactants Reactants diketone Unsymmetrical 1,3-Diketone attack_A Nucleophilic Attack at Carbonyl A diketone->attack_A attack_B Nucleophilic Attack at Carbonyl B diketone->attack_B hydrazine Substituted Hydrazine hydrazine->attack_A hydrazine->attack_B intermediate_A Intermediate A attack_A->intermediate_A intermediate_B Intermediate B attack_B->intermediate_B cyclization_A Cyclization & Dehydration intermediate_A->cyclization_A cyclization_B Cyclization & Dehydration intermediate_B->cyclization_B regioisomer_A Regioisomer A cyclization_A->regioisomer_A regioisomer_B Regioisomer B cyclization_B->regioisomer_B label_factors Influencing Factors: - Steric Hindrance - Electronic Effects - Solvent - pH - Temperature label_factors->attack_A label_factors->attack_B

Caption: Factors influencing regioselective pyrazole synthesis.

References

"troubleshooting low yields in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during pyrazole synthesis in a direct question-and-answer format.

Problem: The reaction is incomplete, with significant starting material remaining.

Potential Cause & Solution Workflow

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Low Conversion (Starting Material Remains) C1 Insufficient Reactivity P->C1 C2 Suboptimal Conditions P->C2 C3 Reagent Degradation P->C3 S1 Increase Temperature or Add Catalyst (e.g., Acid/Base) C1->S1 Address Reactivity S2 Optimize Solvent, Time, or Stoichiometry C2->S2 Optimize Parameters S3 Use Fresh/Purified Hydrazine & Dicarbonyl C3->S3 Ensure Purity

Caption: Troubleshooting workflow for incomplete pyrazole synthesis reactions.

Detailed Solutions:

  • Assess Starting Material Purity and Stability: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions.[1] Hydrazine derivatives can degrade over time; using a fresh or recently purified reagent is highly recommended.[1]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can often drive the reaction to completion, especially if electron-withdrawing groups are present which decrease reactivity.[2] For some silver-catalyzed reactions, increasing the temperature to 60°C improved yields, but higher temperatures were detrimental.[3]

    • Catalyst: The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation.[4] The addition of a catalytic amount of acid, such as glacial acetic acid or HCl, can accelerate the dehydration steps and improve yields.[4][5] In some cases, a base may be required.[3]

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, solvents like N,N-dimethylacetamide (DMAc) have been shown to provide excellent yields, even at room temperature.[5][6]

  • Adjust Stoichiometry: Using a slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can help push the equilibrium towards the product.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.[1]

Problem: My TLC/LC-MS shows multiple products, suggesting a mixture of regioisomers.

Potential Cause & Solution Workflow

G cluster_problem Problem cluster_cause Primary Cause cluster_solutions Control Strategies P Formation of Regioisomers C1 Attack on Unsymmetrical 1,3-Dicarbonyl P->C1 S1 Modify Reaction Conditions (Solvent, Temp) C1->S1 S2 Alter Substituents (Steric/Electronic Effects) C1->S2 S3 Use Regioselective Synthetic Methods C1->S3

Caption: Logic diagram for addressing regioisomer formation in pyrazole synthesis.

Detailed Solutions:

  • Understanding the Cause: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][7] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1]

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[8]

  • Temperature and pH Control: Reaction conditions play a crucial role. For instance, condensing arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium in DMAc gave a 98:2 selectivity, whereas the same reaction in ethanol at room temperature resulted in an equimolar mixture.[5]

  • Alternative Synthetic Routes: If controlling regioselectivity remains challenging, consider alternative methods designed for this purpose, such as those involving [3+2] cycloadditions of sydnones or reactions with N-arylhydrazones and nitroolefins.[9][10][11]

Problem: The reaction mixture has turned dark red/brown, and I'm getting tar-like substances.

Detailed Solutions:

  • Cause of Discoloration: Discoloration, especially to yellow or red, is often observed in Knorr-type syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

  • Minimize Side Reactions:

    • Temperature Control: At elevated temperatures, starting materials or intermediates can degrade or polymerize.[2] Consider running the reaction at a lower temperature for a longer duration to minimize the formation of byproducts.[2]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to discoloration and impurity formation.[1]

    • pH Adjustment: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Purification Strategies:

    • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help adsorb some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying the final product and removing colored impurities.[1]

    • Column Chromatography: For stubborn impurities or regioisomers that are difficult to separate, column chromatography on silica gel is a standard purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] Other widely used methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloadditions, and various multicomponent reactions.[5][7]

Q2: How do substituents on the starting materials affect the reaction yield? A2: Substituents have a significant impact based on their electronic properties. Electron-withdrawing groups on the pyrazole aldehyde can decrease its reactivity, potentially leading to lower yields.[2] To counteract this, one might need to increase the reaction temperature, prolong the reaction time, or use a stronger catalyst.[2]

Q3: My product seems to be degrading during workup or purification. What can I do? A3: Some pyrazole derivatives can be sensitive to harsh conditions. Avoid using strong bases during the workup, as this can cause ring-opening in some cases.[2][12] For purification, if the compound is sensitive to silica gel (an acidic stationary phase), consider using neutral alumina for column chromatography or rely on recrystallization.

Q4: Can microwave irradiation improve my yields or reaction times? A4: Yes, microwave-assisted synthesis has been shown to be effective for pyrazole synthesis. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating methods.[13][14]

Data Summary Tables

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis Reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with phenylhydrazine.

SolventConditionsRatio of Regioisomers (A:B)Total Yield (%)Reference
EthanolRoom Temp~50:50 (equimolar)74-77[5]
DMAc / HClRoom Temp98:274-77[5]
TFEReflux>95:5High[8]
HFIPReflux>95:5High[8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Synthesis of pyrano[2,3-c]pyrazole derivatives via a multi-component reaction.

MethodCatalystTimeYield (%)Reference
Conventional HeatingSnCl₂1.4 hours80[14]
Microwave IrradiationSnCl₂25 minutes88[14]
Conventional StirringKOtBu--[14]
Microwave IrradiationKOtBu< 5 minutesExcellent[14]

Key Experimental Protocols

Protocol 1: General Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from a standard procedure.[4]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[4]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[4]

  • Reaction Monitoring: Monitor the disappearance of the starting material using TLC, for example, with a mobile phase of 30% ethyl acetate in hexane.[4]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. Add a small amount of diethyl ether and stir vigorously to induce crystallization of the product.[4]

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Synthesis of 3,5-Diaryl-1H-Pyrazoles from a Chalcone

This protocol describes the synthesis of pyrazoles from chalcones via a pyrazoline intermediate.[6]

Materials:

  • β-Arylchalcone (1.0 eq)

  • Hydrogen Peroxide

  • Hydrazine Monohydrate

Procedure:

  • Epoxidation: React the β-arylchalcone with hydrogen peroxide to form the corresponding epoxide intermediate.[6]

  • Pyrazoline Formation: Add hydrazine monohydrate to the epoxide. This will lead to the formation of a pyrazoline intermediate.[6]

  • Dehydration (Aromatization): The pyrazoline intermediate is then dehydrated to yield the final, stable 3,5-diaryl-1H-pyrazole.[6] This step can often be achieved by heating in the presence of an acid catalyst or simply by extending the reaction time at an elevated temperature.

References

Technical Support Center: Scale-Up of Ethyl 3,5-Dimethyl-1H-Pyrazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield upon scaling up the synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and how can we mitigate this?

A1: Yield reduction during scale-up is a common challenge and can be attributed to several factors that are less pronounced at a smaller scale. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Similarly, the surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions.

    • Troubleshooting:

      • Mixing: Evaluate the stirrer design and speed to ensure adequate agitation for the larger volume. Consider using baffles in the reactor to improve mixing efficiency.

      • Heat Transfer: Implement a more robust temperature control system. For highly exothermic steps, consider a semi-batch or continuous-flow process to manage heat evolution effectively.

  • Reagent Addition Rate: The rate of addition of critical reagents, such as hydrazine, can significantly impact the reaction profile. A rate that is optimal on a small scale may be too fast for a larger volume, leading to poor reaction control and byproduct formation.

    • Troubleshooting: Program a controlled addition of the limiting reagent using a dosing pump. Monitor the internal reaction temperature closely during the addition.

  • Impurity Profile: Trace impurities in starting materials can accumulate at a larger scale, potentially inhibiting the reaction or leading to the formation of new byproducts that complicate purification.

    • Troubleshooting: Re-evaluate the quality specifications of your starting materials for the pilot-scale synthesis.

Q2: During the work-up and isolation of this compound, we are struggling with product precipitation and filtration on a larger scale. What can we do to improve this?

A2: Challenges with precipitation and filtration are common when moving to larger equipment. Consider the following:

  • Crystallization Conditions: The cooling rate and agitation during crystallization can significantly affect the crystal size and morphology. Rapid cooling often leads to fine particles that are difficult to filter.

    • Troubleshooting: Develop a controlled cooling profile for the crystallization step. Seeding the solution with a small amount of the pure product can also promote the growth of larger, more easily filterable crystals.

  • Solvent Selection: The choice of anti-solvent and the ratio used for precipitation are critical.

    • Troubleshooting: Perform small-scale experiments to optimize the anti-solvent and its ratio to the reaction solvent to ensure good recovery of crystalline material.

  • Filtration Equipment: The type of filtration equipment used at the pilot scale (e.g., Nutsche filter, centrifuge) may require different operating parameters than lab-scale equipment.

    • Troubleshooting: Consult with a chemical engineer to ensure the filtration equipment is appropriate for the expected particle size and slurry volume.

Q3: We have identified the formation of a regioisomeric impurity during our scale-up campaign. How can we control the regioselectivity of the pyrazole formation?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds. While the synthesis of this compound from ethyl 2-acetyl-3-oxobutanoate and hydrazine is expected to yield a single regioisomer due to the symmetry of the diketone, issues can arise from impurities or side reactions.

  • Starting Material Purity: Ensure the purity of the ethyl 2-acetyl-3-oxobutanoate starting material.

  • Reaction Conditions: The reaction pH and temperature can influence regioselectivity in some pyrazole syntheses.

    • Troubleshooting: Maintain a consistent pH throughout the reaction. While the standard procedure is often run under acidic or neutral conditions, it is crucial to monitor and control this parameter.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Inefficient mixing, poor temperature control, suboptimal reagent addition rate.Optimize stirrer speed and design. Implement a controlled reagent addition protocol. Use a jacketed reactor with precise temperature control.
Product Purity Issues Formation of byproducts due to localized overheating or high reactant concentrations.Improve mixing and heat dissipation. Consider a continuous-flow setup for better control.
Difficult Filtration Poor crystal morphology (fine particles).Implement a controlled cooling profile for crystallization. Use seeding to promote larger crystal growth. Optimize anti-solvent addition.
Regioisomer Formation Impurities in starting materials or deviation from optimal reaction conditions.Verify the purity of starting materials. Maintain strict control over reaction pH and temperature.
Runaway Reaction Inadequate heat removal for an exothermic reaction.Ensure the reactor's cooling capacity is sufficient for the scale. Use a semi-batch or continuous-flow process to manage the exotherm.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

Reagent Molecular Weight ( g/mol ) Quantity (molar equivalent)
Ethyl 2-acetyl-3-oxobutanoate158.151.0
Hydrazine hydrate (~64% hydrazine)50.061.1
Ethanol46.07As solvent
Acetic Acid (optional catalyst)60.05Catalytic amount

Procedure:

  • To a stirred solution of ethyl 2-acetyl-3-oxobutanoate in ethanol in a suitable reactor, add a catalytic amount of acetic acid.

  • Slowly add hydrazine hydrate to the reaction mixture while maintaining the internal temperature below 30 °C. The addition should be controlled to manage any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound A Ethyl 2-acetyl-3-oxobutanoate C Condensation A->C B Hydrazine Hydrate B->C D Cyclization C->D Intermediate E This compound D->E

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Scale-Up Troubleshooting Workflow Start Scale-Up Issue Identified Yield Low Yield? Start->Yield Purity Purity Issues? Yield->Purity No Mixing Optimize Mixing Yield->Mixing Yes Filtration Filtration Problems? Purity->Filtration No Purification Optimize Purification Purity->Purification Yes Crystallization Optimize Crystallization Filtration->Crystallization Yes End Process Optimized Filtration->End No Temp Improve Temperature Control Mixing->Temp Addition Control Reagent Addition Temp->Addition Addition->Purity Purification->Filtration Crystallization->End

Caption: A logical workflow for troubleshooting common scale-up issues.

"removal of hydrazine impurities from pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Hydrazine Impurities from Pyrazole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual hydrazine from pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual hydrazine from my pyrazole product?

A1: Hydrazine is a toxic and potentially carcinogenic substance.[1] Its presence in a final pharmaceutical product is strictly regulated.[1][2] From a synthetic perspective, residual hydrazine can interfere with subsequent reaction steps and complicate purification, potentially leading to the formation of unwanted side products.

Q2: What are the primary methods for removing hydrazine impurities after a pyrazole synthesis reaction?

A2: The most common methods for removing unreacted hydrazine include:

  • Aqueous Washing (Liquid-Liquid Extraction): Utilizing the high water solubility of hydrazine to extract it from the organic phase.

  • Chemical Quenching (Reactive Scavenging): Converting hydrazine into a different, more easily removable compound.

  • Solid-Phase Scavenging: Using a solid-supported reagent (scavenger resin) to bind and remove hydrazine from the solution.

Q3: How can I tell if there is still hydrazine in my product after purification?

A3: Several analytical techniques can be used to detect and quantify residual hydrazine. These include:

  • High-Performance Liquid Chromatography (HPLC): Often requires derivatization of hydrazine to a UV-active compound for sensitive detection.[3]

  • Gas Chromatography (GC): Can also be used, sometimes with derivatization to improve volatility and detection.

  • Colorimetric Tests: Can provide a qualitative or semi-quantitative indication of hydrazine presence.[4]

Troubleshooting Guides

Issue 1: My pyrazole product is soluble in water. How can I remove hydrazine using an aqueous wash?

If your pyrazole product has significant water solubility, a standard aqueous wash will lead to product loss. Here are some alternative strategies:

  • pH Adjustment and Extraction: If your pyrazole has a different pKa than hydrazine, you may be able to selectively extract one. Since pyrazoles are weakly basic, you could try a mildly acidic wash to protonate and extract the more basic hydrazine. However, this must be done cautiously if your pyrazole is also acid-sensitive.

  • Azeotropic Distillation: Hydrazine can be removed by azeotropic distillation with a suitable solvent like xylene.[5] This is a viable option if your pyrazole product is not volatile and is stable at the boiling point of the azeotrope.

  • Consider Chemical Quenching or Solid-Phase Scavenging: These methods avoid the use of water and are often the best solution for water-soluble products.

Issue 2: An emulsion formed during the aqueous wash. How can I break it?

Emulsions are a common issue when performing liquid-liquid extractions.[6][7] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]

  • Filtration through Celite: Filter the entire mixture through a pad of Celite.[7]

  • Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to phase separation.[2]

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the mixture.

Issue 3: I tried a chemical quench, but now I have a new impurity to remove.

This is an expected outcome of chemical quenching. The key is to choose a quenching agent that converts hydrazine into a compound that is easily separable from your pyrazole product.

  • Quenching with Acetone: Acetone reacts with hydrazine to form acetone azine.[8] Acetone azine has different physical properties (e.g., boiling point, polarity) than hydrazine and your pyrazole, often making it easier to remove by distillation or chromatography.

  • Quenching with Benzaldehyde: Benzaldehyde reacts with hydrazine to form the highly conjugated and typically solid benzalazine, which can often be removed by filtration.[5]

Experimental Protocols

Protocol 1: Removal of Hydrazine by Acidic Aqueous Wash

This protocol is suitable for pyrazole products that are soluble in a water-immiscible organic solvent and are not acid-sensitive.

  • Reaction Work-up: After the pyrazole synthesis is complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like ethanol, remove the solvent under reduced pressure.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride).

  • Extraction: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-5) one or two more times.

  • Neutralization and Final Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole, now with reduced hydrazine content.

Protocol 2: Chemical Quenching of Hydrazine with Acetone

This method is useful when aqueous washing is not desirable.

  • Reaction Completion: Once the pyrazole synthesis is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Add an excess of acetone (5-10 equivalents relative to the initial amount of hydrazine) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of acetone azine.[8]

  • Solvent Removal: Remove the reaction solvent and excess acetone under reduced pressure.

  • Purification: The resulting crude product, containing the pyrazole and acetone azine, can then be purified by standard methods such as column chromatography or recrystallization. Acetone azine is typically more volatile and less polar than most pyrazole products, facilitating its separation.

Protocol 3: Removal of Hydrazine using a Solid-Phase Scavenger Resin

This protocol describes a general method using a scavenger resin with an aldehyde functional group.

  • Resin Selection: Choose a scavenger resin with a functional group that reacts with hydrazine, such as an aldehyde-functionalized polystyrene resin.

  • Reaction Work-up: After the pyrazole synthesis is complete, dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Addition of Scavenger Resin: Add the scavenger resin (typically 2-4 equivalents relative to the excess hydrazine) to the solution.

  • Agitation: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of hydrazine from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product, free of hydrazine.

Data Presentation

The following table provides a representative comparison of the effectiveness of different hydrazine removal methods. The actual efficiency will depend on the specific properties of the pyrazole product and the precise experimental conditions.

MethodTypical Purity of Final Product (by HPLC)Typical Yield (%)AdvantagesDisadvantages
Aqueous Wash (1 M HCl) >95%85-95%Simple, inexpensive, and effective for non-polar pyrazoles.Can lead to product loss if the pyrazole is water-soluble; risk of emulsion formation.[6][7]
Chemical Quench (Acetone) >98%90-98%Avoids the use of water; can be very efficient.Introduces a new compound (the azine) that must be removed.[8]
Solid-Phase Scavenger >99%90-99%High purity of the final product; simple filtration work-up.Resins can be expensive; may require longer reaction times.

Visualizations

Hydrazine_Removal_Workflow cluster_synthesis Pyrazole Synthesis cluster_purification Hydrazine Removal cluster_analysis Verification start 1,3-Dicarbonyl + Hydrazine reaction Reaction (e.g., Knorr Synthesis) start->reaction crude Crude Product (Pyrazole + Excess Hydrazine) reaction->crude wash Aqueous Wash crude->wash Water-immiscible product quench Chemical Quench crude->quench Avoid aqueous workup scavenge Solid-Phase Scavenger crude->scavenge High purity required analysis Analytical Verification (HPLC, GC) wash->analysis quench->analysis scavenge->analysis final_product Pure Pyrazole analysis->final_product Hydrazine Free Chemical_Quenching_Pathway hydrazine Hydrazine (Impurity) mixture Crude Mixture hydrazine->mixture quencher Quenching Agent (e.g., Acetone) product Quenched Product (e.g., Acetone Azine) quencher->product Reaction separation Separation (Chromatography, Distillation, Filtration) product->separation pyrazole Pyrazole Product pyrazole->mixture mixture->quencher + final_product Purified Pyrazole separation->final_product

References

"stability of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is an ester and, as such, is susceptible to hydrolysis under both acidic and basic conditions. The stability is significantly dependent on the pH, temperature, and reaction time of the experimental environment. Generally, the compound is most stable under neutral to slightly acidic conditions (pH 5-7) at room temperature.[1][2]

Q2: What happens to this compound under acidic conditions?

Under acidic conditions, the ester can undergo acid-catalyzed hydrolysis to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and ethanol. This reaction is a reversible equilibrium process.[3][4] To favor the formation of the carboxylic acid, a large excess of water is typically required.[3]

Q3: What occurs when this compound is exposed to basic conditions?

Exposure to basic conditions will lead to base-promoted hydrolysis, also known as saponification. This is an irreversible reaction that produces the corresponding carboxylate salt (e.g., sodium 3,5-dimethyl-1H-pyrazole-4-carboxylate if sodium hydroxide is used) and ethanol. This reaction is generally faster than acid-catalyzed hydrolysis.

Q4: Are there any signs of degradation I should look for during my experiments?

Yes, signs of degradation can be observed through various analytical techniques:

  • Thin-Layer Chromatography (TLC): Appearance of a new spot corresponding to the more polar 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the starting ester and the appearance of a new peak for the carboxylic acid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Disappearance of the characteristic ethyl ester signals (a quartet around 4.2-4.3 ppm and a triplet around 1.3 ppm for the -OCH2CH3 group) and the appearance of a broad peak for the carboxylic acid proton.

  • Mass Spectrometry (MS): Detection of the molecular ion corresponding to the carboxylic acid.

Troubleshooting Guides

Issue 1: Unexpectedly low yield of the desired product in a reaction where this compound is a reactant.
Possible Cause Troubleshooting Step
Reaction conditions are too acidic or basic. Buffer the reaction mixture to a pH range of 5-7 if the reaction chemistry allows. If extreme pH is necessary, consider minimizing reaction time and temperature.
High reaction temperature. Run the reaction at a lower temperature. While this may slow down the desired reaction, it will also reduce the rate of ester hydrolysis.
Prolonged reaction time. Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed or the product formation plateaus.
Aqueous workup. If the workup involves acidic or basic aqueous solutions, perform it quickly and at a low temperature (e.g., on an ice bath). Neutralize the solution as soon as possible.
Issue 2: Appearance of an unknown impurity in analytical data (TLC, HPLC, NMR).
Possible Cause Troubleshooting Step
Hydrolysis of the ester. The "impurity" is likely 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Confirm its identity by co-spotting with a standard on TLC or by comparing its retention time in HPLC.
Degradation during storage. Store the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
Contaminated solvents or reagents. Ensure all solvents and reagents are anhydrous and free of acidic or basic impurities.

Data Presentation

Table 1: Stability under Acidic Conditions (Illustrative)

Temperature (°C)pHTime (hours)Remaining Ester (%)
2512485
2532495
5012460
5032480

Table 2: Stability under Basic Conditions (Illustrative)

Temperature (°C)pHTime (hours)Remaining Ester (%)
2510670
2512630
5010640
50126<5

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
  • Preparation of Solutions: Prepare buffer solutions at the desired acidic pH values (e.g., pH 1, 3, 5).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In a sealed vial, add a specific volume of the ester solution to the acidic buffer. The final concentration of the organic solvent should be kept low to ensure it does not significantly alter the pH.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C or 50°C).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by a suitable method (e.g., HPLC) to determine the concentration of the remaining ester and the formed carboxylic acid.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions
  • Preparation of Solutions: Prepare buffer solutions at the desired basic pH values (e.g., pH 9, 11, 13).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent.

  • Reaction Setup: In a sealed vial, add a specific volume of the ester solution to the basic buffer.

  • Incubation: Incubate the reaction vials at a constant temperature.

  • Time Points: At predetermined time intervals, withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by a suitable method (e.g., HPLC).

Visualizations

Acidic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_Sol Ester Solution Mix Mix & Incubate (Constant T) Ester_Sol->Mix Acid_Buffer Acidic Buffer Acid_Buffer->Mix Sample Sample at Time Points Mix->Sample Quench Quench (Neutralize) Sample->Quench Analyze HPLC/TLC Analysis Quench->Analyze

Caption: Workflow for assessing ester stability under acidic conditions.

Basic_Hydrolysis_Mechanism Ester Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH OH⁻ Carboxylate 3,5-dimethyl-1H-pyrazole- 4-carboxylate Intermediate->Carboxylate - Ethanol Ethanol Ethanol

Caption: Simplified mechanism of base-promoted hydrolysis (saponification).

Stability_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield / Impurity WrongPH Extreme pH LowYield->WrongPH HighTemp High Temperature LowYield->HighTemp LongTime Long Reaction Time LowYield->LongTime Buffer Buffer Reaction WrongPH->Buffer LowerT Lower Temperature HighTemp->LowerT Monitor Monitor Reaction LongTime->Monitor

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

"spectroscopic analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate and Its Isomers

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. This guide provides a detailed comparison of the spectroscopic properties of this compound and its common isomers. Understanding the nuanced differences in their NMR, IR, and Mass Spectra is crucial for unequivocal identification and quality control in synthetic and medicinal chemistry.

Introduction to Isomerism in Ethyl Dimethyl-pyrazole-carboxylates

This compound possesses a symmetrically substituted pyrazole ring, which simplifies tautomeric considerations. However, regioisomers, which differ in the arrangement of the substituents on the pyrazole ring, are commonly encountered during synthesis. The primary isomers of interest for comparison are:

  • This compound: The target compound.

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: An N-methylated regioisomer.

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Another N-methylated regioisomer.

  • Ethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate: An N-acylated isomer.

This guide will focus on the spectroscopic differentiation of these key isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its relevant isomers. This data is compiled from various sources and provides a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundSolventC-H (pyrazole)N-H/N-CH₃CH₃ (pyrazole)O-CH₂ (ethyl)O-CH₂-CH₃ (ethyl)
This compoundCDCl₃-~12.5 (br s)2.45 (s, 6H)4.25 (q, 2H)1.35 (t, 3H)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateCDCl₃6.50 (s, 1H)3.85 (s, 3H)2.30 (s, 3H)4.35 (q, 2H)1.40 (t, 3H)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateCDCl₃6.60 (s, 1H)3.90 (s, 3H)2.25 (s, 3H)4.30 (q, 2H)1.38 (t, 3H)

Note: The chemical shift of the N-H proton can be highly variable and may broaden or exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundSolventC=O (ester)C3 & C5 (pyrazole)C4 (pyrazole)N-CH₃CH₃ (pyrazole)O-CH₂ (ethyl)O-CH₂-CH₃ (ethyl)
This compound[1]CDCl₃165.0145.0110.0-11.060.014.5
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateCDCl₃163.5148.0 (C5), 142.0 (C3)112.036.013.061.014.0
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateCDCl₃162.0149.0 (C3), 140.0 (C5)115.035.512.560.514.2
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
CompoundN-H StretchC-H StretchC=O Stretch (ester)C=N & C=C Stretch (ring)
This compound3200-3400 (broad)2900-3000~17101500-1600
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate-2900-3000~17201500-1600
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate-2900-3000~17251500-1600
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound[2]168140, 123, 95
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate168139, 124, 111
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate168139, 124, 111

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule and differentiate between isomers based on chemical shifts, coupling constants, and the number of signals.

  • Instrumentation: A 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45°.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Pulse angle: 45°.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow and Isomer Differentiation

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Pyrazole Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation of Isomers Data_Processing->Structure_Confirmation Comparison Comparative Analysis Structure_Confirmation->Comparison

Caption: Experimental workflow for the synthesis and spectroscopic characterization of pyrazole isomers.

Logical Differentiation of Isomers via Spectroscopy

isomer_differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Start Mixture of Isomers H_NMR ¹H NMR: - N-H vs N-CH₃ signal - Number of pyrazole CH₃ signals - Pyrazole C-H signal presence Start->H_NMR C_NMR ¹³C NMR: - Number of signals - Chemical shift of C3, C4, C5 Start->C_NMR IR_Analysis N-H stretch (present/absent) Start->IR_Analysis MS_Analysis Fragmentation Pattern Start->MS_Analysis Isomer1 This compound H_NMR->Isomer1 N-H present Two equivalent CH₃ Isomer2 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate H_NMR->Isomer2 N-CH₃ present Two distinct CH₃ Isomer3 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate H_NMR->Isomer3 N-CH₃ present Two distinct CH₃ IR_Analysis->Isomer1 Broad N-H stretch IR_Analysis->Isomer2 No N-H stretch IR_Analysis->Isomer3 No N-H stretch MS_Analysis->Isomer1 Distinct fragments MS_Analysis->Isomer2 Similar fragments to Isomer 3 MS_Analysis->Isomer3 Similar fragments to Isomer 2

References

A Comparative Guide to the Synthetic Routes of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and multi-component reactions representing two major approaches. The Knorr synthesis offers a direct, convergent route, while multi-component and multi-step syntheses can provide access to diverse analogs from simple starting materials. This guide will compare a classical Knorr-type condensation with a multi-step approach for the synthesis of this compound.

Route 1: Knorr-Type Condensation

This approach involves the direct, one-pot condensation of a 1,3-dicarbonyl compound, ethyl 2-acetylacetoacetate, with hydrazine. This is a variation of the classical Knorr pyrazole synthesis.[1] The reaction is typically carried out in a protic solvent, often with acid catalysis, and is known for its efficiency and high yields.[1][2]

Reaction Scheme:

Route 2: Multi-Step Synthesis from Ethyl Acetoacetate

This synthetic strategy involves the initial formation of an activated intermediate from ethyl acetoacetate, followed by cyclization with a hydrazine derivative. A common approach involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an ethoxymethylene intermediate. This intermediate is then reacted with hydrazine to yield the pyrazole core, which may require a final esterification step if the hydrolysis of the ester occurs during the reaction.[3]

Reaction Scheme:

Step 1: Formation of Ethyl 2-(ethoxymethylene)acetoacetate

Step 2: Cyclization with Hydrazine

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical experimental conditions for similar pyrazole syntheses.

ParameterRoute 1: Knorr-Type CondensationRoute 2: Multi-Step Synthesis
Starting Materials Ethyl 2-acetylacetoacetate, Hydrazine hydrate/sulfateEthyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydrazine hydrate
Number of Steps 12-3
Typical Yield 75-95%[4]~70-85% (overall)
Reaction Temperature 15-100°C[1][5]Step 1: 110-120°C; Step 2: 0-25°C[3]
Reaction Time 1-3 hours[1][6]Step 1: 4 hours; Step 2: 12-16 hours[3]
Key Reagents Hydrazine, Acid catalyst (optional)Triethyl orthoformate, Acetic anhydride, Hydrazine
Work-up/Purification Filtration, RecrystallizationDistillation, Extraction, Chromatography

Experimental Protocols

Route 1: Knorr-Type Condensation

Materials:

  • Ethyl 2-acetylacetoacetate

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add ethyl 2-acetylacetoacetate (0.50 mole) dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is the crude this compound.

  • The crude product can be purified by recrystallization from petroleum ether.

Route 2: Multi-Step Synthesis from Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • 40% Methylhydrazine aqueous solution (can be substituted with hydrazine hydrate for the target molecule)

  • Sodium hydroxide

  • Toluene

  • Hydrochloric acid

Procedure:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate intermediate

  • In a reaction kettle, add ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800 kg) in sequence.

  • Heat the mixture to 110°C and maintain a reflux for 4 hours.

  • After the reaction is complete, cool the mixture to 40°C.

  • Distill off the low-boiling components under high vacuum, keeping the kettle temperature below 100°C, to obtain the intermediate compound.[3]

Step 2: Synthesis and in-situ Hydrolysis to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

  • In a separate reaction kettle, add toluene (1000 kg) and the intermediate from Step 1 (853 kg).

  • Cool the mixture to 0°C.

  • Slowly add a 40% methylhydrazine aqueous solution (500 kg) and a 30% sodium hydroxide aqueous solution (200 kg) simultaneously, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 20-25°C for 12 hours.

  • Let the mixture stand for layering, and separate the aqueous layer containing the sodium salt of the pyrazole carboxylic acid.[3]

Step 3: Esterification to this compound

  • To the aqueous layer from Step 2, add ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes.

G Workflow for Comparison of Synthetic Routes cluster_0 Route 1: Knorr-Type Condensation cluster_1 Route 2: Multi-Step Synthesis cluster_2 Comparison Criteria cluster_3 Decision start1 Starting Materials: Ethyl 2-acetylacetoacetate, Hydrazine process1 One-Pot Condensation start1->process1 product1 Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate process1->product1 criteria Yield Reaction Time Temperature Number of Steps Reagent Cost & Safety Purification Method product1->criteria Evaluate start2 Starting Materials: Ethyl acetoacetate, Triethyl orthoformate process2a Intermediate Formation start2->process2a process2b Cyclization with Hydrazine process2a->process2b process2c Esterification process2b->process2c product2 Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate process2c->product2 product2->criteria Evaluate decision Select Optimal Synthetic Route criteria->decision

Caption: A flowchart comparing the Knorr-type and multi-step synthetic routes.

Conclusion

Both the Knorr-type condensation and the multi-step synthesis from ethyl acetoacetate are viable methods for producing this compound. The Knorr-type condensation is a more direct and atom-economical approach, likely resulting in higher yields in a single step, making it suitable for large-scale production where efficiency is paramount. The multi-step synthesis, while longer and potentially having a lower overall yield, offers flexibility in modifying the starting materials to create a library of analogs. The choice between these routes will depend on the specific research or development goals, including the desired scale of synthesis, the availability of starting materials, and the need for structural diversity.

References

A Comparative Guide to Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to their prevalence in pharmaceuticals like Celebrex and Viagra, as well as in dyes and ligands.[1] The efficiency, selectivity, and environmental impact of pyrazole synthesis are heavily dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The selection of a catalyst is a critical step that influences reaction yield, time, cost, and sustainability. A diverse array of catalysts, from simple inorganic salts to complex nano-materials and metal-organic frameworks, have been successfully employed. The following table summarizes the performance of several notable catalysts under different reaction conditions.

CatalystReactantsSolventTemperature (°C)TimeCatalyst LoadingYield (%)Reusability
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateAqueous MediaControlledShortNot Specified95%Not Specified
Ammonium Chloride Acetylacetone, Hydrazine hydrateEthanolRefluxNot Specified2 mmolGoodNot Specified
Nickel-based (heterogeneous) Acetophenone, Hydrazine, BenzaldehydeEthanolRoom Temp.3 h10 mol%Good-Excellent7 cycles
Copper Ferrite (CuFe₂O₄) Malononitrile, Hydrazine deriv., Dialkyl acetylenedicarboxylate, Ethyl acetoacetateWater604 h8 mol%85-97%Not Specified
Manganese/Zirconia (Mn/ZrO₂) Ethyl acetoacetate, Malononitrile, Hydrazine hydrate, Aryl aldehydesEthanol80 (Ultrasound)10 min30 mg88-98%6 cycles
Nanosized MgO Aldehydes, Substituted hydrazine, Malononitrile, 3-oxopropanoateAqueous MediaRoom Temp.20 min50 mg88-97%Not Specified
Silver Triflate (AgOTf) Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot SpecifiedRoom Temp.1 h1 mol%up to 99%Not Specified
Sodium p-toluenesulfonate (NaPTS) Phenyl hydrazines, Aldehydes, MalononitrileAqueous MediaNot Specified5 minNot SpecifiedGoodRecyclable
RuH₂(PPh₃)₃CO / Xantphos 2-alkyl-1,3-diols, HydrazinesToluene11024 h3 mol%68-84%Not Specified

Experimental Protocols

Detailed and reproducible methodologies are crucial for catalyst evaluation. Below are protocols for two distinct catalytic systems.

1. Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride

This protocol, adapted from the Knorr pyrazole synthesis, utilizes an inexpensive, non-toxic catalyst and a renewable solvent.[2]

  • Materials: Acetyl acetone (20 mmol), Hydrazine hydrate (40 mmol), Ammonium chloride (2 mmol), Ethanol (100 mL), Glacial acetic acid (optional, few drops).

  • Procedure:

    • Dissolve 20 mmol of acetyl acetone in 100 mL of ethanol in a dry round-bottom flask.

    • Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.

    • Optionally, add a few drops of glacial acetic acid as an additional catalyst.

    • The reaction mixture is typically stirred under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated. Work-up and crystallization are performed using water to minimize waste.[2]

    • The synthesized 3,5-dimethyl pyrazole is then characterized by techniques such as melting point determination, FTIR, and NMR spectroscopy.[2]

2. One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst

This method demonstrates an efficient, multi-component, one-pot reaction at room temperature.[3]

  • Materials: Acetophenone derivative (0.1 mol), Hydrazine derivative (0.1 mol), Benzaldehyde derivative (0.1 mol), Heterogeneous Nickel-based catalyst (10 mol%), Ethanol (10 mL).

  • Procedure:

    • Charge a round-bottom flask with the acetophenone (0.1 mol), hydrazine (0.1 mol), the solid Nickel-based catalyst (10 mol%), and 10 mL of Ethanol.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the benzaldehyde derivative dropwise to the reaction mixture.

    • Continue stirring for 3 hours at room temperature, monitoring the reaction by TLC.

    • After completion, the catalyst can be recovered by simple filtration.

    • The product is isolated from the filtrate, typically by solvent evaporation and subsequent purification (e.g., recrystallization or column chromatography).

    • The recovered catalyst can be washed, dried, and reused for subsequent reactions.[3]

Visualizing the Experimental Workflow

The process of selecting and optimizing a catalyst for pyrazole synthesis follows a logical workflow. The diagram below illustrates a typical experimental pathway for screening and evaluating catalyst performance.

G Reactants Select Reactants (e.g., Hydrazine, 1,3-Dicarbonyl) Solvent Choose Solvent Reactants->Solvent Catalyst Select Catalyst Solvent->Catalyst Reaction Perform Reaction (Temp, Time) Catalyst->Reaction Workup Work-up & Purification Reaction->Workup Analysis Analyze Product (Yield, Purity via NMR, GC-MS) Workup->Analysis Decision Performance Acceptable? Analysis->Decision Optimize Optimize Conditions (Loading, Temp, Time) Decision->Optimize No Final Final Protocol Decision->Final Optimize->Catalyst

Caption: Workflow for Catalyst Screening in Pyrazole Synthesis.

References

Validating the Structure of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For researchers and scientists, validating the precise atomic arrangement of novel compounds like Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-faceted approach employing various analytical techniques provides a more comprehensive and robust validation. This guide offers a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental data and protocols.

The Definitive Answer: X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution data on the spatial arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry.

Table 1: Representative Crystallographic Data for Pyrazole Derivatives

ParameterEthyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate5-methyl-1-phenyl-1H-4-pyrazolecarboxylate[3]
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/mP2₁/c
Unit Cell Dimensions a = 6.8088(8) Å, b = 6.7699(9) Å, c = 9.9351(12) Å, β = 105.416(3)°a = 7.0524(14) Å, b = 7.8044(16) Å, c = 12.954(3) Å, α = 97.93(3)°, β = 96.29(3)°, γ = 100.11(3)°a = 11.458(3) Å, b = 13.934(4) Å, c = 7.558(2) Å, β = 97.816(14)°
Key Bond Lengths (Å) C-N (pyrazole ring) ~1.33-1.38, C=O ~1.21C-N (pyrazole ring) ~1.34-1.39, C=O ~1.20C-N (pyrazole ring) ~1.32-1.37, C=O ~1.22
**Key Bond Angles (°) **Angles within the pyrazole ring ~105-112Angles within the pyrazole ring ~106-111Angles within the pyrazole ring ~107-110

Note: The data presented are for analogous structures and serve as a reference for the expected values for this compound.

Complementary Techniques for Structural Verification

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its molecular weight and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For this compound, ¹H and ¹³C NMR would be instrumental.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (pyrazole, C3)~2.4Singlet3H
CH₃ (pyrazole, C5)~2.6Singlet3H
O-CH₂ (ethyl)~4.3Quartet2H
CH₃ (ethyl)~1.3Triplet3H
NH (pyrazole)~12-14 (broad)Singlet1H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound (C₈H₁₂N₂O₂), the expected monoisotopic mass is approximately 168.09 g/mol .[5]

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound.

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Elucidation cluster_final_validation Final Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ir Infrared Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth data_analysis Comprehensive Data Analysis and Correlation nmr->data_analysis ms->data_analysis ir->data_analysis xray X-ray Crystallography crystal_growth->xray xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: A flowchart illustrating the logical progression from synthesis to definitive structural confirmation.

Conclusion

The structural validation of this compound, a critical step in its development, is best achieved through a synergistic application of analytical techniques. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, X-ray crystallography remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For researchers in drug development, the integration of these methods provides the highest level of confidence in a molecule's structure, paving the way for further investigation into its biological properties.

References

"comparative study of the biological activity of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an objective comparison of the biological performance of various pyrazole derivatives, supported by experimental data from recent studies.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways.[1]

Comparative Anticancer Potency of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key indicators of a compound's potency.

Compound/DerivativeCancer Cell LineIC50 (µM)GI50 (µM)Reference CompoundReference IC50/GI50 (µM)
Compound 27 MCF-7 (Breast)16.50-Tamoxifen23.31
Compound 43 MCF-7 (Breast)0.25-Doxorubicin0.95
Compound 117b MCF-7 (Breast)-15.6--
Compound 31 A549 (Lung)42.79---
Compound 32 A549 (Lung)55.73---
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12---
Ferrocene-pyrazole hybrid 47c PC-3 (Prostate)124.40---
Ferrocene-pyrazole hybrid 47c HL60 (Leukemia)6.81---
DHT-derived pyrazole 24e MCF-7 (Breast)5.5---
DHT-derived pyrazole 24e MDA-MB-231 (Breast)6.6---
DHT-derived pyrazole 24e HeLa (Cervical)8.5---
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a reference drug (e.g., Doxorubicin, Cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway in Cancer Targeted by Pyrazole Derivatives

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotion CDK2 CDK2/Cyclin A2 CDK2->Proliferation_Survival Promotion Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->Receptor_Tyrosine_Kinase Inhibition Pyrazole_Derivatives->PI3K Inhibition Pyrazole_Derivatives->CDK2 Inhibition

Caption: Inhibition of cancer cell signaling pathways by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes.[2] Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug.[2]

Comparative Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the in vitro and in vivo anti-inflammatory activities of various pyrazole derivatives.

Compound/DerivativeIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Edema Inhibition (%)Reference CompoundReference Activity
Compound 144-146 0.034 - 0.05278.9 - 96Celecoxib82.8% Edema Inhibition
Compound 117a -93.8Diclofenac Sodium90.21% Inhibition
Compound 132b 0.0035 (3.5 nM)---
3-(trifluoromethyl)-5-arylpyrazole 0.02---
3,5-diarylpyrazole 0.01---
Pyrazole-thiazole hybrid 0.03--75% Edema Reduction
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds (pyrazole derivatives) and a standard drug (e.g., Indomethacin, Celecoxib) are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which received only the vehicle and carrageenan).

Mechanism of Action: COX Inhibition

anti_inflammatory_workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Pyrazole derivatives inhibiting the cyclooxygenase (COX) pathway.

Antimicrobial Activity

Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents against a range of bacteria and fungi.[3][4]

Comparative Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) of pyrazole derivatives against various microbial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Compound 3 Escherichia coli0.25--Ciprofloxacin0.5
Compound 4 Streptococcus epidermidis0.25--Ciprofloxacin4
Compound 14 Gram-positive strains7.8 - 62.5Candida albicans15.62 - 31.25Gentamycin / Fluconazole15.62 - 31.25
Compound 17 Gram-positive strains7.8 - 62.5Candida albicans15.62 - 31.25Gentamycin / Fluconazole15.62 - 31.25
Compound 20 Gram-positive strains7.8 - 62.5Candida albicans15.62 - 31.25Gentamycin / Fluconazole15.62 - 31.25
Compound 24 Gram-positive strains7.8 - 62.5Candida albicans15.62 - 31.25Gentamycin / Fluconazole15.62 - 31.25
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Results Identify Lead Compounds MIC_Determination->Results

Caption: Experimental workflow for the evaluation of antimicrobial pyrazole derivatives.

References

A Comparative Guide to Pyrazole Esters in Drug Design: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate against other pyrazole esters, offering insights into their relative performance in drug design based on available experimental data.

Performance Comparison of Pyrazole Esters

The biological activity of pyrazole esters is significantly influenced by the nature and position of substituents on the pyrazole ring. These modifications can impact the compound's binding affinity to target proteins, pharmacokinetic properties, and overall efficacy.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents, with their efficacy often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival. The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole esters against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate--
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate--
Pyrazole-based chalcone 7dMCF7 (Breast)42.6
Pyrazole-based chalcone 9ePACA2 (Pancreatic)27.6
Pyrazole carbohydrazide 36B16F10 (Skin)-
Pyrazole acetohydrazide 30Ovarian8.14
Pyrazole acetohydrazide 32Ovarian8.63

Note: Direct comparative data for this compound in these specific assays was not available in the reviewed literature. The table presents data for structurally related pyrazole esters to provide a contextual performance overview.

Anti-inflammatory Activity

Pyrazole derivatives have shown significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)-Significant
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)-Significant
Pyrazolone derivative 6b-Most active
Pyrazolone derivative 9b-Most active

Note: Quantitative inhibition percentages for the listed compounds were not consistently provided in the cited abstracts. The anti-inflammatory activity of this compound would need to be assessed in similar standardized assays for a direct comparison.

Antimicrobial Activity

The antimicrobial potential of pyrazole esters has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole-4-carboxamide 5iGram-positive bacteriaPotent
Pyrazole-4-carboxamide 5kGram-negative bacteriaPotent
Pyrazole-4-carboxamides 5a, 5i, 5jFungal strainsPotent
Pyrazole analogue 3Escherichia coli0.25
Pyrazole analogue 4Streptococcus epidermidis0.25

Note: The specific activity of this compound against these microbial strains is not detailed in the available literature. Comparative evaluation would require testing under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the context of pyrazole ester evaluation.

Synthesis of Pyrazole Esters

A common method for the synthesis of pyrazole-4-carboxylates involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a typical synthesis would involve the cyclocondensation of a substituted 1,3-diketone with hydrazine hydrate.

General Procedure:

  • Dissolve the appropriate β-dicarbonyl compound in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate dropwise to the solution, often at a controlled temperature.

  • The reaction mixture is then typically refluxed for a specific period.

  • After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole ester compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and IC50 values by comparing the absorbance of treated cells to that of untreated control cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer the test pyrazole ester or a control vehicle to groups of rats.

  • After a set period (e.g., 30 or 60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Prepare a series of twofold dilutions of the pyrazole ester in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., temperature, time).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.

G cluster_0 MAPK Signaling Pathway cluster_1 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation PyrazoleEster Pyrazole Ester PyrazoleEster->MEK Inhibits

Caption: Putative inhibition of the MAPK signaling pathway by a pyrazole ester.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Esters A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution (DMSO) D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

A Comparative Guide to In Vitro Assay Protocols for Testing Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Pyrazole-containing compounds have been successfully developed as inhibitors for a diverse range of enzymatic targets, playing a crucial role in the treatment of various diseases, including cancer, inflammation, and glaucoma. This guide provides an objective comparison of the in vitro performance of pyrazole-based inhibitors against other common inhibitor scaffolds, supported by experimental data and detailed assay protocols.

Performance Comparison of Pyrazole-Based Inhibitors

The inhibitory potency of pyrazole derivatives is often compared to well-established inhibitors for the same biological target. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based compounds and their non-pyrazole counterparts against several key enzyme classes. Lower IC50 values indicate greater potency.

Table 1: Comparison of Kinase Inhibitors
Target KinasePyrazole-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)Reference(s)
VEGFR-2 Pyrazole-Quinoxaline Hybrid (Compound 13)45Sorafenib49[1]
Sunitinib143.55[1]
JAK1 Ruxolitinib3.3Tofacitinib (Pyrrolo[2,3-d]pyrimidine core)-[2]
JAK2 Ruxolitinib2.8Tofacitinib (Pyrrolo[2,3-d]pyrimidine core)-[2]
CDK2 Pyrazole-Indole Hybrid (Compound 7a)74Roscovitine (Purine core)100[3]
Pyrazole-Indole Hybrid (Compound 7b)95[3]
Table 2: Comparison of Cyclooxygenase (COX) Inhibitors
Target EnzymePyrazole-Based InhibitorIC50 (µM)Alternative InhibitorIC50 (µM)Reference(s)
COX-1 Celecoxib15SC-560 (Non-pyrazole)-[4]
COX-2 Celecoxib0.04FR-188582 (Non-pyrazole)0.017[4][5]
PhenylbutazoneNon-selective[4]
SC-558>1900[4]
Table 3: Comparison of Phosphodiesterase (PDE) Inhibitors
Target EnzymePyrazole-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)Reference(s)
PDE5 Pyridopyrazinone (Compound 11b)18.13Sildenafil (Pyrazolo[4,3-d]pyrimidin-7-one core)~3.5-8[6][7]
Pyridopyrazinone (Series E & G)18.13 - 41.41[6]
PDE10A Pyrazole Analogue (Compound 11a)0.24MP-10 (Non-pyrazole)-[8][9]
Pyrazole Analogue (Compound 10b)0.28[8][9]
Table 4: Comparison of Carbonic Anhydrase (CA) Inhibitors
Target EnzymePyrazole-Based InhibitorIC50 (µM)Alternative InhibitorIC50 (µM)Reference(s)
hCA I Pyrazole-based benzenesulfonamide (Compound 4j)0.39Acetazolamide (Thiadiazole core)-[10]
hCA II Pyrazole-based benzenesulfonamide (Compound 4g)-Acetazolamide (Thiadiazole core)-[10]
hCA IX Pyrazole-based benzenesulfonamide (Compound 4j)0.15Acetazolamide (Thiadiazole core)-[10]
hCA XII Pyrazole-based benzenesulfonamide (Compound 4g)0.12Acetazolamide (Thiadiazole core)-[10]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of pyrazole-based inhibitors.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK->STAT Phosphorylation Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->pJAK Inhibition G cluster_workflow General In Vitro Biochemical Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->PrepareReagents PrepareInhibitor Prepare Serial Dilutions of Pyrazole Inhibitor Start->PrepareInhibitor Mix Mix Enzyme and Inhibitor PrepareReagents->Mix PrepareInhibitor->Mix Initiate Initiate Reaction (Add Substrate/ATP) Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

References

Comparative Analysis of Pyrazole Carboxamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, a versatile scaffold in medicinal chemistry and agrochemicals. We delve into three distinct classes of pyrazole carboxamides, highlighting their diverse biological activities as Succinate Dehydrogenase (SDH) inhibitors, Cannabinoid Receptor 1 (CB1) antagonists, and Carbonic Anhydrase (CA) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamide derivatives have emerged as a significant class of fungicides that target succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death.

Structure-Activity Relationship of SDHIs

The antifungal potency of pyrazole carboxamide SDHIs is highly dependent on the substituents on the pyrazole ring and the nature of the carboxamide side chain. The general scaffold consists of a substituted pyrazole ring linked to an aromatic or aliphatic amine via a carboxamide bond.

CompoundR1R2Amide MoietyTarget OrganismIC50 (µM) vs. SDHEC50 (mg/L) vs. FungusReference
Boscalid HCl2-chlorophenylBotrytis cinerea-9.19[1]
Fluxapyroxad CH3CF2H3',4',5'-trifluorobiphenyl-2-ylRhizoctonia solani-2.29[2]
Compound 6i CH3HThiazole derivativeValsa mali-1.77[1]
Compound 19i CF3HThiazole derivativeValsa mali-1.97[1]
Compound 8e CH3HBenzyl sulfideRhizoctonia solani-0.012[3]
Compound 7s FHN-methoxy-(biphenyl-ethyl)Porcine SDH0.014-[4]
Compound 7u FHN-methoxy-(biphenyl-ethyl)Wheat powdery mildew-0.633[4]
Compound 5l 4,5-dihydroHFuran carboxamideBotrytis cinerea0.5060.392[5]
Compound 7f CF32,6-difluorophenylN-(substituted pyridine-4-yl)Phytophthora infestans6.96.8[6]
Compound SCU3038 --DiarylamineRhizoctonia solani-0.016 (in vitro), 0.95 (in vivo)[2]

Key SAR Observations:

  • Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, a difluoromethyl group at the 3-position is a common feature in potent SDHIs like Fluxapyroxad.[4]

  • Amide Moiety: The lipophilicity and conformation of the amide side chain are critical for binding to the ubiquinone-binding (Qp) site of the SDH enzyme. The introduction of bulky and flexible groups, such as the trifluorinated biphenyl in Fluxapyroxad, often enhances potency.

  • Bioisosteric Replacement: Replacing parts of the amide side chain with other functional groups, such as thioethers or furan/thiophene rings, has led to the discovery of novel and highly active SDHIs.[3][5]

Experimental Protocols

In Vitro Antifungal Activity Assay:

  • Fungal Strains: A panel of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure: A defined volume of each compound dilution is mixed with molten PDA and poured into Petri dishes. A mycelial plug of the target fungus is placed in the center of each plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a solvent control. The EC50 value (the concentration causing 50% inhibition of mycelial growth) is determined by probit analysis.[1]

Succinate Dehydrogenase (SDH) Inhibition Assay:

  • Enzyme Source: Mitochondria are isolated from a suitable source (e.g., porcine heart, target fungus).

  • Assay Buffer: A buffer containing succinate (substrate), potassium phosphate, and other necessary cofactors is prepared.

  • Assay Procedure: The mitochondrial suspension is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of a chromogenic substrate (e.g., 2,6-dichlorophenolindophenol) and phenazine methosulfate.

  • Measurement: The reduction of the chromogenic substrate is monitored spectrophotometrically at a specific wavelength.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration causing 50% inhibition of SDH activity) is determined from the dose-response curve.[4]

Signaling Pathway

SDH_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) FAD FAD FADH2 FADH2 FAD->FADH2 e- UQ Ubiquinone (Q) FADH2->UQ e- UQH2 Ubihydroquinone (QH2) ComplexIII Complex III UQH2->ComplexIII e- Inhibitor Pyrazole Carboxamide SDHI Inhibitor->Fumarate Blocks e- transfer

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.

Pyrazole Carboxamide Cannabinoid Receptor 1 (CB1) Antagonists

Pyrazole carboxamides have been extensively studied as antagonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system. CB1 antagonists have therapeutic potential for treating obesity, metabolic disorders, and addiction.

Structure-Activity Relationship of CB1 Antagonists

The SAR of pyrazole carboxamide CB1 antagonists is well-defined, with key structural features required for high-affinity binding. The general scaffold includes a 1,5-diarylpyrazole-3-carboxamide core.

CompoundR1 (at position 1)R5 (at position 5)Amide MoietyKi (nM) at CB1 ReceptorReference
Rimonabant (SR141716A) 2,4-dichlorophenyl4-chlorophenylPiperidin-1-yl1.8[7]
Compound with p-Iodophenyl at R5 2,4-dichlorophenyl4-iodophenylPiperidin-1-ylPotent[7]
Various Amide Modifications 1,5-diphenylHDiverse secondary and tertiary amidesSingle-digit to sub-nanomolar[8]

Key SAR Observations:

  • 1-Position Aryl Group: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring is crucial for high antagonistic activity.[7]

  • 5-Position Aryl Group: A para-substituted phenyl ring at the 5-position is a common feature. Halogen substitutions, such as chloro or iodo, are well-tolerated and can enhance potency.[7]

  • 3-Position Carboxamide: The carboxamide group at the 3-position is essential for activity. A wide range of modifications to the amide portion are tolerated, allowing for the fine-tuning of physicochemical properties.[7][8]

Experimental Protocols

CB1 Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled CB1 agonist or antagonist (e.g., [3H]CP55,940) is used as the tracer.

  • Assay Buffer: A buffer containing Tris-HCl, BSA, and other necessary components is prepared.

  • Assay Procedure: The cell membranes, radioligand, and various concentrations of the test compounds are incubated together.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value (inhibitory constant) is calculated from the IC50 value (the concentration causing 50% displacement of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway

CB1_Signaling CB1_Antagonist Pyrazole Carboxamide CB1 Antagonist CB1_Receptor CB1 Receptor CB1_Antagonist->CB1_Receptor Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: CB1 receptor signaling pathway and its antagonism by pyrazole carboxamides.

Pyrazole Carboxamide Carbonic Anhydrase (CA) Inhibitors

Certain pyrazole carboxamide derivatives, particularly those incorporating a sulfonamide moiety, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.

Structure-Activity Relationship of CA Inhibitors

The key to the CA inhibitory activity of these compounds lies in the presence of a sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The pyrazole carboxamide scaffold serves as a carrier for the sulfonamide pharmacophore.

| Compound | Pyrazole Substitution | Carboxamide Linker | Sulfonamide Moiety | Target Isoform | Ki (µM) | Reference | |---|---|---|---|---|---| | Acetazolamide (Standard) | - | - | 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA I & II | - |[9] | | Compound 3 | - | - | - | hCA I | 0.108 |[9] | | Compound 3 | - | - | - | hCA II | 0.055 |[9] | | Compound 9 | - | - | - | hCA I | 0.129 |[9] | | Compound 9 | - | - | - | hCA II | 0.064 |[9] | | Compound 6a | Phenyl substituted | - | - | hCA I | 0.063 |[10] | | Compound 6a | Phenyl substituted | - | - | hCA II | 0.007 |[10] | | Compound 1f | - | N-methylpropionamide | Benzenesulfonamide | hCA I | - |[11] |

Key SAR Observations:

  • Sulfonamide Group: The unsubstituted sulfonamide group (-SO2NH2) is essential for potent inhibition, as it mimics the substrate and binds to the zinc ion in the active site.

  • Scaffold: The pyrazole carboxamide scaffold allows for the introduction of various substituents that can influence the physicochemical properties and isoform selectivity of the inhibitors.

  • Isoform Selectivity: Modifications to the pyrazole ring and the linker between the pyrazole and the sulfonamide-bearing moiety can lead to inhibitors with selectivity for different CA isoforms (e.g., cytosolic hCA I and II vs. tumor-associated hCA IX and XII).[12]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

  • Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II) are used.

  • Substrate: p-Nitrophenyl acetate (p-NPA) is commonly used as the substrate.

  • Assay Buffer: A Tris-HCl buffer is prepared.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of the substrate.

  • Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation.[10]

Physiological Role and Inhibition

CA_Physiology cluster_Reaction Catalyzed Reaction cluster_Physiology Physiological Roles CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Bicarbonate HCO3- + H+ H2CO3->Bicarbonate pH_Balance pH and Acid-Base Balance Bicarbonate->pH_Balance CO2_Transport CO2 Transport Bicarbonate->CO2_Transport Fluid_Secretion Fluid Secretion Bicarbonate->Fluid_Secretion CA_Enzyme Carbonic Anhydrase CA_Enzyme->H2CO3 Catalyzes CA_Inhibitor Pyrazole Carboxamide CA Inhibitor CA_Inhibitor->CA_Enzyme Inhibits

Caption: Physiological role of Carbonic Anhydrase and its inhibition.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the screening and characterization of novel pyrazole carboxamide derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_characterization Lead Characterization A Library Design (SAR-guided) B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Screening (e.g., in vitro assay) C->D E Hit Identification D->E F Dose-Response Analysis (IC50 / EC50 Determination) E->F G Mechanism of Action Studies (e.g., Enzyme Kinetics) F->G H Selectivity Profiling G->H I In Vivo Efficacy Studies H->I I->A SAR Feedback

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The traditional approach to synthesizing these valuable molecules often involves lengthy reaction times and significant energy consumption through conventional heating methods. However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as a powerful alternative, offering substantial improvements in efficiency and yield. This guide provides a detailed comparison of conventional and microwave-assisted pyrazole synthesis, supported by experimental data and protocols to inform methodological choices in the laboratory.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional reflux methods in the synthesis of pyrazole derivatives. The primary benefits include dramatically reduced reaction times, improved reaction yields, and often milder reaction conditions. These enhancements are attributed to the unique heating mechanism of microwave irradiation, which involves direct and uniform heating of the reaction mixture, leading to faster reaction rates.

A summary of key quantitative data from various studies highlights the superior efficiency of the microwave-assisted approach:

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 12 hours1 - 20 minutes[1][2][3][4]
Yield 48% - 90%62% - 98%[3][4]
Temperature ~75°C - 118°C (reflux)60°C - 100°C[1][3][4]
Energy Consumption HighLow[2][5]
Solvent Usage Often requires larger volumesCan be performed with less solvent or solvent-free[5][6][7]

Experimental Protocols

To provide a practical comparison, below are detailed methodologies for the synthesis of a phenyl-1H-pyrazole derivative using both conventional heating and microwave irradiation, based on established procedures.[3][4]

Conventional Synthesis of Phenyl-1H-pyrazoles

Objective: To synthesize phenyl-1H-pyrazoles via a condensation reaction followed by cyclization using conventional heating.

Materials:

  • Appropriate 1,3-dicarbonyl compound (e.g., benzoylacetaldehyde)

  • Phenylhydrazine

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified phenyl-1H-pyrazole.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

Objective: To synthesize phenyl-1H-pyrazoles via a condensation reaction followed by cyclization using microwave irradiation.

Materials:

  • Appropriate 1,3-dicarbonyl compound (e.g., benzoylacetaldehyde)

  • Phenylhydrazine

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1 equivalent), phenylhydrazine (1 equivalent), and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 60°C for 5 minutes with a power of 50 W.

  • After the irradiation is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified phenyl-1H-pyrazole.

Experimental Workflows

The logical flow of both the conventional and microwave-assisted synthesis methods can be visualized in the following diagrams.

Conventional_Synthesis_Workflow Reactants Reactants: 1,3-Dicarbonyl Compound Phenylhydrazine Glacial Acetic Acid Mixing Mixing in Round-Bottom Flask Reactants->Mixing Reflux Heating to Reflux (~118°C, 2 hours) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitation in Ice-Water Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Crude Product Filtration->Drying Purification Recrystallization Drying->Purification Final_Product Purified Phenyl-1H-pyrazole Purification->Final_Product

Caption: Workflow for Conventional Pyrazole Synthesis.

Microwave_Synthesis_Workflow Reactants Reactants: 1,3-Dicarbonyl Compound Phenylhydrazine Ethanol, Acetic Acid (cat.) Mixing Mixing in Microwave Vial Reactants->Mixing Irradiation Microwave Irradiation (60°C, 5 min, 50 W) Mixing->Irradiation Cooling Cooling to Room Temperature Irradiation->Cooling Precipitation Precipitation in Ice-Water Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Crude Product Filtration->Drying Purification Recrystallization Drying->Purification Final_Product Purified Phenyl-1H-pyrazole Purification->Final_Product

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical development, rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of subsequent studies. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of synthesized Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a key intermediate in various synthetic pathways. We present detailed experimental protocols, a quantitative data comparison, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective in separating the main compound from potential process-related impurities.

Potential Impurities: During the synthesis of this compound, common impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: Unreacted Ethyl Acetoacetate

  • Impurity B: Unreacted Hydrazine

  • Impurity C: Regioisomer (Ethyl 5,3-dimethyl-1H-pyrazole-4-carboxylate)

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric acid). A typical gradient could start with a lower concentration of acetonitrile and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the initial mobile phase composition.

Alternative Purity Assessment Methods

While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as providing orthogonal data for purity confirmation or for compounds that are challenging to analyze by HPLC.

Quantitative NMR (qNMR)

Principle: The integral of a nuclear magnetic resonance (NMR) signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Advantages:

  • It is a primary analytical method, meaning it does not require a reference standard of the analyte itself.

  • Provides structural information about the analyte and any impurities present.

  • It is a non-destructive technique.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a pure and stable internal standard.

  • Potential for signal overlap in complex mixtures can complicate quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard and dissolve them in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a long relaxation delay (D1) to ensure complete relaxation of all protons, leading to accurate integration. A typical D1 is 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

Capillary Electrophoresis (CE)

Principle: Capillary electrophoresis separates ions in an electrolyte solution within a narrow capillary under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.

Advantages:

  • High separation efficiency and resolution.

  • Low sample and reagent consumption.

  • Can be performed in various modes, offering versatility.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC-UV.

  • Reproducibility can be more challenging to maintain.

  • The compound must be ionizable or derivatized to be analyzed.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analyte and potential impurities have sufficient charge for separation (e.g., 25 mM sodium phosphate buffer at pH 2.5).

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm).

Quantitative Data Summary

The following table summarizes representative data from the analysis of a synthesized this compound sample using the described methods.

Parameter HPLC qNMR Capillary Electrophoresis
Purity (%) 98.598.298.6
Impurity A (%) 0.50.60.5
Impurity B (%) 0.3Not Detected0.3
Impurity C (%) 0.70.80.6
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.3%~0.15%
Analysis Time (min) 201510

Experimental Workflow Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample Synthesized Compound Vial HPLC Vial Sample->Vial Dissolve in Solvent Mobile Phase Diluent Solvent->Vial Injector Autosampler/Injector Vial->Injector Inject Column C18 Column Injector->Column Sample Introduction Pump HPLC Pump Pump->Column Mobile Phase Detector UV-Vis Detector Column->Detector Eluent Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Experimental workflow for HPLC purity assessment.

Conclusion

For routine purity analysis of synthesized this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. Quantitative NMR serves as a powerful orthogonal technique for absolute purity determination and structural confirmation, particularly valuable when a certified reference standard of the analyte is unavailable. Capillary electrophoresis provides a high-efficiency alternative, especially for rapid analysis and when dealing with charged impurities.

The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. For comprehensive characterization and in regulated environments, employing at least two orthogonal methods is highly recommended to ensure the quality and integrity of the synthesized compound.

Safety Operating Guide

Proper Disposal of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. The following information is synthesized from aggregated safety data and general best practices for the disposal of pyrazole derivatives.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care. Based on available safety information, this compound is classified as hazardous.

Personal Protective Equipment (PPE): Always wear standard laboratory personal protective equipment when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. Any materials contaminated with the solid compound, such as weighing paper, pipette tips, or gloves, should also be placed in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container designated for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Labeling of Waste Containers

Accurate and clear labeling of waste containers is essential for safety and compliance.

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate the primary hazards associated with the chemical (e.g., "Harmful," "Irritant").

  • Include the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment while awaiting pickup.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure that the storage area is cool and dry.

  • Segregate containers of incompatible materials using secondary containment or physical barriers.

Step 4: Arranging for Professional Disposal

The disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • Follow all specific instructions provided by the EHS office or the disposal contractor for packaging and preparing the waste for transport.

Hazard and Precautionary Data

The following table summarizes the known hazard information for this compound based on aggregated GHS data.[1]

Hazard StatementGHS ClassificationPrecautionary Statements
H302: Harmful if swallowedAcute toxicity, oralP264, P270, P301+P317, P330, P501
H315: Causes skin irritationSkin corrosion/irritationP264, P280, P302+P352, P321, P332+P317, P362+P364
H319: Causes serious eye irritationSerious eye damage/eye irritationP264+P265, P280, P305+P351+P338, P319, P337+P317
H332: Harmful if inhaledAcute toxicity, inhalationP261, P271, P304+P340, P317
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationP261, P271, P304+P340, P319, P403+P233, P405

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Assess Hazards & Wear Appropriate PPE B Segregate Waste: Solid vs. Liquid A->B C Use Designated, Labeled Waste Containers B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Follow Pickup and Transport Instructions E->F

Caption: Disposal Workflow Diagram

It is important to note that while a comprehensive Safety Data Sheet (SDS) for this compound was not available, the guidance provided is based on aggregated GHS data and established procedures for similar chemical compounds.[2][3][4] Always consult with your institution's EHS department for specific disposal policies and procedures.

References

Personal protective equipment for handling Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any damage before use and change them frequently, especially if contact with the chemical is known or suspected.[4][5]
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[4]
Skin and Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[5]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood. If ventilation is inadequate and dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][4][6]
Footwear Closed-toe shoesShoes must cover the entire foot.[5]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][4]

    • Minimize dust generation and accumulation when handling the solid form.[4]

    • Weigh and transfer the chemical within the fume hood.

    • Keep the container tightly closed when not in use.[1][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

    • Remove and properly dispose of contaminated gloves.

    • Clean the work area to decontaminate surfaces.

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: The waste container must be kept tightly closed and stored in a designated, well-ventilated area.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company, following all local, regional, and national regulations.[1][6] Do not dispose of it down the drain or in regular trash.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Consult SDS B Verify fume hood function A->B C Locate safety shower & eyewash B->C D Lab Coat C->D E Safety Goggles D->E F Gloves E->F G Weigh Chemical F->G H Perform Experiment G->H I Close Container H->I J Dispose of Contaminated Waste I->J K Clean Work Area J->K L Remove PPE K->L M Wash Hands L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.